Butethamine
描述
Structure
3D Structure
属性
CAS 编号 |
2090-89-3 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-(2-methylpropylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3 |
InChI 键 |
WDICTQVBXKADBP-UHFFFAOYSA-N |
SMILES |
CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |
规范 SMILES |
CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |
其他CAS编号 |
2090-89-3 |
产品来源 |
United States |
Foundational & Exploratory
Butethamine's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the presumed mechanism of action of butethamine, a local anesthetic, on voltage-gated sodium channels (VGSCs). Due to a lack of extensive direct research on this compound, this guide synthesizes information from studies on structurally similar local anesthetics and the well-established principles of sodium channel blockade. This compound, as a classic ester-linked local anesthetic, is anticipated to function as a state-dependent pore blocker, exhibiting higher affinity for the open and inactivated states of the channel over the resting state. This document outlines the molecular interactions governing this blockade, presents comparative quantitative data from analogous local anesthetics to contextualize its likely potency, details relevant experimental protocols for its characterization, and provides visual diagrams to elucidate key pathways and workflows.
Introduction: this compound and the Voltage-Gated Sodium Channel
This compound is a local anesthetic belonging to the benzoate ester class of compounds.[1][2] Its clinical effect, the temporary and localized loss of sensation, is achieved by blocking the initiation and propagation of action potentials in nerve fibers. The primary molecular target for this action is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the rising phase of the action potential in excitable cells.[3]
The structure of this compound, featuring an aromatic (p-aminobenzoate) group, an intermediate ester linkage, and a tertiary amine group, is characteristic of traditional local anesthetics.[1][2][4] This structure dictates its physicochemical properties, such as lipid solubility and pKa, which in turn govern its access to the binding site and its interaction with the sodium channel.
Core Mechanism of Action: State-Dependent Pore Blockade
The prevailing model for the action of local anesthetics like this compound on VGSCs is the modulated receptor hypothesis . This model posits that the affinity of the drug for the channel is not constant but depends on the conformational state of the channel: resting, open, or inactivated.[5]
-
Resting State: In its resting state, at hyperpolarized membrane potentials, the channel's affinity for local anesthetics is low.[3]
-
Open and Inactivated States: Upon depolarization, the channel transitions to open and then to inactivated states. Local anesthetics exhibit a significantly higher affinity for these states.[5][6] This state-dependent binding is the basis for the "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[7][8]
This compound, in its protonated (cationic) form, is believed to access its binding site from the intracellular side of the membrane. The uncharged form of the molecule permeates the lipid bilayer, and upon re-equilibration to the intracellular pH, the cationic form binds within the channel's inner pore.[5]
Molecular Interactions at the Binding Site
The local anesthetic binding site is located within the inner vestibule of the sodium channel pore, formed by the S6 transmembrane segments of the four homologous domains (I-IV).[3][7] Key interactions include:
-
Hydrophobic Interactions: The aromatic ring of the local anesthetic interacts with hydrophobic amino acid residues within the pore. Mutagenesis studies have identified a critical phenylalanine residue in the S6 segment of domain IV as a major determinant of local anesthetic binding.[3][7]
-
Electrostatic Interactions: The positively charged tertiary amine group forms a bond with the channel, potentially with the electron-rich pi clouds of aromatic residues. This interaction is crucial for stabilizing the drug within its binding site.
The binding of this compound within the pore physically occludes the passage of sodium ions, thereby inhibiting the sodium current and preventing the propagation of the action potential.
Signaling Pathway and Logical Relationships
The following diagram illustrates the pathway by which this compound is presumed to interact with the voltage-gated sodium channel, leading to nerve conduction block.
Quantitative Data for Comparative Analysis
| Local Anesthetic | IC50 (Tonic Block) | IC50 (Use-Dependent Block) | Na+ Channel Subtype | Experimental System |
| Procaine | ~1-2 mM | ~100-300 µM | Squid Giant Axon | Voltage Clamp |
| Lidocaine | ~200-500 µM | ~20-50 µM | Mammalian Neurons | Patch Clamp |
| Tetracaine | ~20-50 µM | ~1-5 µM | Recombinant hNaV1.7 | Patch Clamp |
| Bupivacaine | ~150-200 µM | ~10-20 µM | Recombinant hNaV1.5 | Patch Clamp |
Note: These values are approximate and can vary significantly based on the specific experimental conditions (e.g., holding potential, stimulation frequency, channel isoform, and temperature).
Experimental Protocols
The characterization of a local anesthetic's effect on voltage-gated sodium channels is primarily conducted using the patch-clamp electrophysiology technique . This method allows for the direct measurement of ion currents across a cell membrane.
Whole-Cell Voltage-Clamp Protocol for Assessing State-Dependent Block
This protocol is designed to measure the tonic and use-dependent block of sodium channels by a compound like this compound.
1. Cell Preparation:
-
Use a stable cell line (e.g., HEK-293 or CHO cells) heterologously expressing a specific human sodium channel subtype (e.g., NaV1.5, NaV1.7).
-
Culture cells to 60-80% confluency on glass coverslips.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration using a patch-clamp amplifier and data acquisition system.[9][10]
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state.
-
Apply a series of voltage steps to elicit sodium currents.
4. Experimental Workflow:
5. Data Analysis:
-
Tonic Block: Compare the peak sodium current amplitude elicited by a single pulse before and after drug application.
-
Use-Dependent (Phasic) Block: Compare the reduction in peak current amplitude from the first to the last pulse in a high-frequency train, in the absence and presence of the drug.
-
Calculate the percentage of block for each condition and plot dose-response curves to determine IC50 values.
Conclusion
While direct experimental data on this compound is sparse, its structural analogy to other well-studied local anesthetics provides a strong basis for understanding its mechanism of action. This compound is predicted to act as a state-dependent blocker of voltage-gated sodium channels, with preferential binding to the open and inactivated states within the channel's inner pore. This interaction, driven by both hydrophobic and electrostatic forces, leads to the occlusion of the ion conduction pathway and the subsequent block of nerve impulse propagation. The experimental protocols detailed herein provide a roadmap for the future characterization of this compound and other novel local anesthetics, enabling a more precise understanding of their therapeutic potential and structure-activity relationships.
References
- 1. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
An In-depth Technical Guide to Butethamine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butethamine, a local anesthetic of the ester type, has been utilized primarily in dental procedures for its nerve-blocking capabilities. As a derivative of para-aminobenzoic acid, its mechanism of action is centered on the reversible inhibition of voltage-gated sodium channels, thereby preventing the transmission of pain signals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological characteristics of this compound. It includes a summary of available quantitative data, outlines general experimental protocols for its synthesis and analysis, and presents visualizations of its chemical structure and proposed mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of local anesthetics.
Chemical Identity and Structure
This compound is chemically known as 2-(isobutylamino)ethyl p-aminobenzoate. It is structurally analogous to procaine, featuring a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group. The hydrochloride salt is the most common form used in pharmaceutical preparations.
Chemical Structure Diagram
The chemical structure of this compound is depicted below.
Synthesis and purification of Butethamine hydrochloride
An in-depth technical guide on the synthesis and purification of Butethamine hydrochloride for researchers, scientists, and drug development professionals.
Abstract
This compound hydrochloride, chemically known as 2-(isobutylamino)ethyl p-aminobenzoate hydrochloride, is a local anesthetic of the ester type. Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of a common synthetic route, starting from p-nitrobenzoic acid and 2-isobutylaminoethanol. Detailed experimental protocols for each synthetic step and the final purification by recrystallization are presented. Quantitative data is summarized in tables for clarity, and key workflows are illustrated with diagrams generated using Graphviz (DOT language) to provide a clear, logical representation of the procedures.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is typically achieved through a four-step process:
-
Preparation of 4-Nitrobenzoyl Chloride: The synthesis begins with the conversion of p-nitrobenzoic acid to its more reactive acid chloride derivative.
-
Esterification: The resulting 4-nitrobenzoyl chloride is then reacted with 2-(isobutylamino)ethanol to form the ester intermediate, 2-(isobutylamino)ethyl 4-nitrobenzoate.
-
Reduction of the Nitro Group: The nitro group of the ester intermediate is reduced to an amino group to yield the free base, this compound.
-
Salt Formation: Finally, the this compound base is converted to its hydrochloride salt to improve stability and water solubility.
Overall Synthesis Workflow
The logical flow of the synthesis is depicted below, from starting materials to the final active pharmaceutical ingredient.
Butethamine solubility in physiological buffer
An In-depth Technical Guide on the Solubility of Butethamine in Physiological Buffer
Introduction
This compound is a local anesthetic belonging to the amino ester class of drugs. As a derivative of para-aminobenzoic acid (PABA), its efficacy is intrinsically linked to its ability to reach its site of action, the neuronal sodium channel. For formulation scientists and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is of paramount importance. Aqueous solubility, particularly in physiological buffers that mimic the conditions of the human body (e.g., pH 7.4), directly influences a drug's dissolution rate, bioavailability, and suitability for parenteral formulations.
This technical guide provides a comprehensive overview of the factors governing the solubility of this compound in physiological buffers. It consolidates known physicochemical data, discusses the theoretical underpinnings of its solubility based on its chemical structure, and presents a detailed experimental protocol for its empirical determination.
Physicochemical Properties of this compound
This compound is a weak base that can be formulated as a free base or, more commonly, as a salt (e.g., hydrochloride) to enhance its aqueous solubility.[1] Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Base) | This compound Hydrochloride |
| Chemical Name | 2-[(2-Methylpropyl)amino]ethanol 4-aminobenzoate (ester)[1][2] | 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride[3] |
| Molecular Formula | C₁₃H₂₀N₂O₂[1][2] | C₁₃H₂₁ClN₂O₂[3] |
| Molecular Weight | 236.31 g/mol [1][2] | 272.77 g/mol [3] |
| Appearance | - | Solid powder |
| pKa (estimated) | 8.5 - 8.9 (for the tertiary amine) | - |
| Structure |
This compound Solubility Profile
Quantitative solubility data for this compound in specific physiological buffers is not widely published. However, qualitative descriptions from various sources provide a general understanding of its solubility, as summarized in Table 2. The hydrochloride salt is generally used in formulations to achieve sufficient aqueous solubility.[1]
Table 2: Qualitative Solubility Data for this compound and its Salts
| Compound/Salt Form | Solvent | Solubility Description |
| This compound Hydrochloride | Water | Soluble[1] |
| This compound Hydrochloride | Alcohol | Slightly Soluble[1] |
| This compound Hydrochloride | Chloroform | Slightly Soluble[1] |
| This compound Hydrochloride | Ether | Practically Insoluble[1] |
| This compound Formate | Water | Freely Soluble[1] |
| This compound Formate | Alcohol | Freely Soluble[1] |
Factors Influencing Solubility in Physiological Buffer
The solubility of this compound, a weak base, is critically dependent on the pH of the medium. In a buffered aqueous solution, this compound exists in an equilibrium between its un-ionized (free base) form and its ionized (protonated, cationic) form.
-
Un-ionized Base (B): This form is more lipophilic and has lower aqueous solubility.
-
Ionized Cation (BH⁺): This protonated form is more polar and exhibits significantly higher aqueous solubility.
The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation :
pH = pKa + log([B]/[BH⁺])
At a physiological pH of ~7.4, which is below the estimated pKa of this compound's tertiary amine (8.5-8.9), the equilibrium will heavily favor the ionized, more water-soluble cationic form (BH⁺).[4][6][7] This relationship is visualized in the diagram below.
Caption: this compound ionization equilibrium at physiological pH.
Experimental Protocol: Equilibrium Solubility Determination
To obtain precise, quantitative solubility data for this compound in a physiological buffer, the shake-flask method is the gold standard.[8] This method measures the thermodynamic equilibrium solubility.
Materials and Reagents
-
This compound Hydrochloride powder (or other salt form)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reagents for PBS (1X) preparation (per liter of deionized water):
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
Shaking incubator or orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated quantitative analytical method (e.g., HPLC-UV)
-
Volumetric flasks, pipettes, and vials
Procedure
-
Buffer Preparation: Prepare 1X PBS according to the recipe above.[9][10] Adjust the final pH to 7.4 using 0.1 M HCl or NaOH.
-
Sample Preparation: Accurately weigh an excess amount of this compound Hydrochloride into several glass vials (perform in triplicate at a minimum). "Excess" means adding enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.
-
Incubation: Add a precise volume of the prepared PBS (pH 7.4) to each vial. Seal the vials tightly and place them in the shaking incubator set to 37 °C. Agitate at a constant speed that allows for thorough mixing without creating a vortex.[8]
-
Equilibration: Allow the samples to equilibrate for a sufficient duration. Equilibrium is reached when the concentration of the dissolved drug does not change over consecutive time points. A typical starting point is 24-48 hours, with sampling at various intervals (e.g., 12, 24, 48, and 72 hours) to confirm a plateau.[8]
-
Sample Collection and Separation:
-
Stop agitation and allow vials to stand at 37 °C for a short period to let larger particles settle.
-
Withdraw an aliquot from the supernatant.
-
Immediately filter the aliquot through a syringe filter (0.22 µm) to remove all undissolved solids. This step is critical to prevent overestimation of solubility. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.[11][12]
-
-
Quantification:
-
Dilute the filtered sample with an appropriate mobile phase or solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or other suitable analytical method.
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors.
-
-
pH Verification: Measure the pH of the remaining saturated solution in each vial to ensure it has not shifted significantly during the experiment.
The entire workflow is depicted in the diagram below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While published quantitative data on this compound's solubility in physiological buffers is scarce, a strong theoretical basis exists to predict its behavior. As a weak base with a pKa likely in the 8.5-8.9 range, this compound is expected to be predominantly in its ionized, water-soluble form at the physiological pH of 7.4. For drug development and formulation purposes, this theoretical understanding must be supplemented with empirical data. The standardized shake-flask method provides a reliable and reproducible means to determine the thermodynamic equilibrium solubility of this compound, yielding critical data for pre-formulation studies, dose form design, and biopharmaceutical classification.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2-((2-methylpropyl)amino)-, 1-(4-aminobenzoate), hydrochloride (1:1) | C13H21ClN2O2 | CID 11116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 5. AMINO ESTER LOCAL ANESTHETICS [faculty.weber.edu]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. usbio.net [usbio.net]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
Butethamine Stability Under Experimental Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed experimental stability data specifically for Butethamine is limited. This guide is compiled based on the chemical structure of this compound, established principles of drug degradation, and stability data from structurally analogous compounds, particularly other p-aminobenzoic acid ester local anesthetics like procaine. The experimental protocols provided are illustrative and should be adapted based on specific laboratory conditions and regulatory requirements.
Introduction
This compound, a local anesthetic of the ester type, is chemically known as 2-(isobutylamino)ethyl p-aminobenzoate. Understanding its stability under various experimental conditions is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
This technical guide provides a comprehensive overview of the anticipated stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. It includes detailed, inferred experimental protocols, potential degradation pathways, and the analytical methodologies required for stability assessment.
Chemical Structure and Potential Degradation Pathways
This compound's structure contains two key functional groups susceptible to degradation: an ester linkage and an aromatic amine.
-
Ester Hydrolysis: The ester bond is prone to hydrolysis under both acidic and basic conditions, breaking down into p-aminobenzoic acid (PABA) and 2-(isobutylamino)ethanol. This is a well-documented degradation pathway for similar local anesthetics like procaine[1].
-
Oxidation: The aromatic amino group and the tertiary amine in the side chain are susceptible to oxidation. This can lead to the formation of colored degradation products and a loss of potency.
-
Photodegradation: Aromatic compounds, particularly those with amino groups, can be sensitive to light, leading to photolytic degradation.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
Inferred Degradation Pathways
Based on the chemical structure of this compound and known degradation patterns of similar compounds, the following signaling pathway illustrates the likely primary degradation route.
Caption: Inferred primary degradation pathway of this compound via hydrolysis.
Experimental Protocols for Forced Degradation Studies
The following are detailed, illustrative protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method is not overwhelmed and that secondary degradation is minimized.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study of this compound.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M sodium hydroxide.
-
Keep the solution at room temperature and monitor the degradation at various time points (e.g., 1, 2, 4, 8 hours), as base hydrolysis of esters is typically faster than acid hydrolysis.
-
Withdraw samples, neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in purified water.
-
Reflux the solution at 80°C for a specified period (e.g., 24, 48, 72 hours).
-
Withdraw samples at each time point, cool to room temperature.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
-
Oxidative Degradation
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples and dilute to a suitable concentration with the mobile phase for analysis.
Thermal Degradation
-
Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 1, 3, 7 days).
-
Also, prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and subject it to the same thermal stress.
-
At each time point, withdraw samples. For the solid sample, dissolve it in a suitable solvent.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
Photolytic Degradation
-
Expose a solution of this compound (e.g., 1 mg/mL) and a thin layer of solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Maintain a control sample in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze the samples. For the solid sample, dissolve it in a suitable solvent.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
Data Presentation: Anticipated Stability Profile of this compound
The following tables summarize the expected degradation behavior of this compound under various stress conditions. The specific degradation percentages are hypothetical and would need to be determined experimentally.
Table 1: Summary of Forced Degradation Conditions and Anticipated Outcomes for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Anticipated Degradation | Potential Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Significant | p-Aminobenzoic acid, 2-(Isobutylamino)ethanol |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | Significant | p-Aminobenzoic acid, 2-(Isobutylamino)ethanol |
| Neutral Hydrolysis | Purified Water | 72 hours | 80°C | Moderate | p-Aminobenzoic acid, 2-(Isobutylamino)ethanol |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Moderate | Oxidized derivatives of the aromatic amine and tertiary amine |
| Thermal (Solid) | - | 7 days | 70°C | Low to Moderate | Hydrolytic and oxidative products |
| Thermal (Solution) | - | 7 days | 70°C | Moderate | Hydrolytic and oxidative products |
| Photolytic | ICH Q1B | - | Room Temp. | Moderate | Photolytic adducts and cleavage products |
Table 2: Analytical Methodologies for Stability Assessment
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Primary method for separation and quantification of this compound and its degradation products. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of isolated degradation products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in functional groups of the drug substance after degradation. |
Conclusion
While specific experimental data on the stability of this compound is not extensively available in public literature, its chemical structure as a p-aminobenzoic acid ester provides a strong basis for predicting its degradation pathways. The primary route of degradation is expected to be hydrolysis of the ester linkage, leading to the formation of p-aminobenzoic acid and 2-(isobutylamino)ethanol. The molecule is also likely susceptible to oxidative and photolytic degradation.
The successful development of a stable this compound formulation requires rigorous forced degradation studies to confirm these inferred pathways, identify and characterize all significant degradation products, and validate a stability-indicating analytical method. The experimental protocols and anticipated outcomes detailed in this guide provide a robust framework for initiating such stability studies, ensuring the development of a high-quality and safe pharmaceutical product. It is imperative that these theoretical considerations are substantiated with empirical data.
References
Butethamine CAS number and synonyms for research
An in-depth examination of the chemical properties, synthesis, mechanism of action, and experimental evaluation of the local anesthetic Butethamine.
This technical guide provides a comprehensive overview of this compound, a local anesthetic of the ester class. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and methods for evaluating its biological activity.
Core Data and Synonyms
This compound, and its more commonly used hydrochloride salt, are known by several names in scientific literature and commercial products. The fundamental chemical and physical properties are summarized below.
| Property | This compound | This compound Hydrochloride |
| CAS Registry Number | 2090-89-3[1][2][3] | 553-68-4[1][4] |
| Molecular Formula | C₁₃H₂₀N₂O₂[1] | C₁₃H₂₁ClN₂O₂[4] |
| Molecular Weight | 236.31 g/mol [1] | 272.77 g/mol [4] |
| Melting Point | Not available | 192-196 °C[1] |
| Solubility | Slightly soluble in alcohol, chloroform, benzene. Practically insoluble in ether.[1] | Soluble in water. Slightly soluble in alcohol, chloroform, benzene. Practically insoluble in ether.[1] |
| IUPAC Name | 2-(2-methylpropylamino)ethyl 4-aminobenzoate[2] | 2-(2-methylpropylamino)ethyl 4-aminobenzoate;hydrochloride |
| Synonyms | Monocain, Ibylcaine, 2-(Isobutylamino)ethyl p-aminobenzoate, 2-[(2-Methylpropyl)amino]ethanol 4-aminobenzoate[2] | This compound HCl, IBYLCAINE CHLORIDE, Monocaine hydrochloride, 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride[5] |
Mechanism of Action: Sodium Channel Blockade
This compound, like other local anesthetics, exerts its effect by blocking the transmission of nerve impulses. This is achieved by inhibiting the propagation of action potentials in nerve fibers. The primary molecular target for this action is the voltage-gated sodium channel in the neuronal cell membrane.
By reversibly binding to the sodium channels, this compound prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane. This blockade of ion flow raises the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately leading to a failure to transmit the pain signal to the central nervous system.
References
- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Unraveling the Degradation Profile of Butethamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butethamine, a local anesthetic of the ester type, is susceptible to degradation under various environmental conditions, impacting its safety, efficacy, and shelf-life. Understanding the degradation pathways and identifying the resulting products are critical aspects of drug development and formulation studies. This technical guide provides a comprehensive overview of the potential degradation products of this compound, based on its chemical structure and data from structurally related compounds. It outlines the experimental protocols for forced degradation studies and the analytical techniques employed for the identification and quantification of these products.
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound, which is 2-(isobutylamino)ethyl p-aminobenzoate, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
The ester linkage in this compound is the most probable site for hydrolysis. This reaction is expected to be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bond.
-
Primary Degradation Products:
-
p-Aminobenzoic acid (PABA)
-
2-(Isobutylamino)ethanol
-
Oxidative Degradation
The aromatic amine group of the p-aminobenzoic acid moiety and the secondary amine in the 2-(isobutylamino)ethanol portion are susceptible to oxidation. Oxidative degradation can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions.
-
Potential Oxidative Degradation Products of p-Aminobenzoic Acid:
-
Products resulting from the oxidation of the amino group.
-
-
Potential Oxidative Degradation Products of 2-(Isobutylamino)ethanol:
-
N-oxide derivatives.
-
Products of dealkylation.
-
Photolytic Degradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound and its primary degradation products. The aromatic ring of p-aminobenzoic acid is a chromophore that can absorb UV light, leading to the formation of reactive species and subsequent degradation products.
-
Potential Photodegradation Products:
-
Products of photodecomposition of the aromatic ring.
-
Radical-induced degradation products.
-
The following diagram illustrates the predicted primary degradation pathways of this compound.
An In-depth Technical Guide: Butethamine Hydrochloride vs. Butethamine Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of butethamine hydrochloride and this compound free base, focusing on their physicochemical properties, pharmacological considerations, and the analytical methodologies used for their characterization. This document is intended to serve as a resource for professionals in drug development and research.
Introduction to this compound and the Significance of Salt Forms
This compound is a local anesthetic of the ester type.[1] In pharmaceutical development, the choice between using the free base form of an active pharmaceutical ingredient (API) or its salt form is a critical decision that can significantly impact the drug's performance and manufacturability. The free base is the pure, unreacted form of the amine, while the hydrochloride is a salt formed by reacting the basic this compound molecule with hydrochloric acid.[2][3]
This conversion to a salt form is a common strategy to enhance properties such as solubility, stability, and bioavailability.[2][4] Hydrochloride salts are the most common salt form for basic drugs, chosen for their ability to improve the drug's overall characteristics.[2] Generally, the hydrochloride form offers increased aqueous solubility and stability compared to the free base.[2][4][5] The free base, however, being more lipophilic, may be advantageous for specific formulation strategies, such as extended-release dosage forms or for facilitating passage across biological membranes.[6]
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of both the free base and the salt form is fundamental for formulation development. The following tables summarize the key quantitative data for this compound hydrochloride and this compound free base.
Table 1: General and Physicochemical Properties
| Property | This compound Hydrochloride | This compound Free Base |
| Chemical Name | 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride | 2-(Isobutylamino)ethyl 4-aminobenzoate |
| CAS Number | 553-68-4[7][8] | 2090-89-3[7][9] |
| Molecular Formula | C13H20N2O2.HCl[7] | C13H20N2O2[7][9] |
| Molecular Weight | 272.77 g/mol [7][8] | 236.31 g/mol [7][9] |
| Melting Point | 192-196 °C[7] | Not available (often less stable) |
| pKa | Not available in literature | Not available in literature |
Table 2: Solubility Profile
| Solvent | This compound Hydrochloride | This compound Free Base |
| Water | Soluble[7] | Sparingly soluble (inferred) |
| Alcohol | Slightly soluble[7] | Freely soluble (Formate salt data)[7] |
| Chloroform | Slightly soluble[7] | Slightly soluble (Formate salt data)[7] |
| Benzene | Slightly soluble[7] | Very slightly soluble (Formate salt data)[7] |
| Ether | Practically insoluble[7] | Slightly soluble (Formate salt data)[7] |
| DMSO | Soluble[10] | Not available |
Note: Specific quantitative solubility data for the free base is limited. The solubility profile for the formate salt is provided as a proxy from the same source.
Pharmacological and Pharmacokinetic Considerations
The choice between the hydrochloride and free base forms of this compound has direct implications for its biological activity.
Mechanism of Action
As a local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[11][12][13] By reversibly binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6][12] This blockade of nerve impulse transmission results in a loss of sensation in the area of application.
The process typically involves the following steps:
-
Administration : Local anesthetics are often administered as hydrochloride salts to improve solubility and stability in the formulation.
-
Buffering : In the physiological environment (pH ~7.4), a portion of the protonated form (from the salt) converts to the unprotonated free base.
-
Membrane Permeation : The unprotonated, more lipophilic free base form readily crosses the nerve cell membrane.
-
Re-equilibration : Once inside the slightly acidic cytoplasm, the equilibrium shifts back, and a portion of the free base becomes protonated again.
-
Channel Blockade : The protonated form of the anesthetic binds to the inner pore of the voltage-gated sodium channel, leading to its blockade.[6]
Pharmacokinetics (ADME)
-
Absorption : The higher aqueous solubility of the hydrochloride salt generally leads to faster dissolution at the site of administration and potentially more rapid absorption into the systemic circulation. The free base's higher lipophilicity might favor absorption through lipid-rich barriers.
-
Distribution : Once absorbed, the distribution of the drug throughout the body will depend on its binding to plasma proteins and its ability to partition into various tissues.
-
Metabolism : this compound, being an ester-type local anesthetic, is expected to be primarily metabolized by plasma cholinesterases. The specific form (salt or free base) is unlikely to significantly alter the metabolic pathway itself.
-
Excretion : The metabolites and any unchanged drug are primarily excreted by the kidneys.
Experimental Protocols
The following sections detail standardized methodologies for characterizing the key physicochemical properties of an API like this compound and its salt form.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which the substance transitions from a solid to a liquid phase.
Methodology:
-
Sample Preparation: The substance is finely powdered and dried under vacuum over a suitable desiccant for 24 hours.[19][20]
-
Capillary Loading: A sufficient amount of the dried powder is packed into a capillary tube (closed at one end) to form a compact column of 2.5-4 mm in height.[21][22]
-
Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The apparatus is heated rapidly to a temperature approximately 10°C below the expected melting point.[19][20] The heating rate is then adjusted to about 1°C per minute.[19][20][21]
-
Observation: The temperature at which the last solid particle passes into the liquid phase is recorded as the melting point.[19] For a melting range, the temperatures at the onset of melting and at the point of complete liquefaction are recorded.
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous medium at a specific temperature.
Methodology:
-
Preparation: An excess amount of the solid (either free base or hydrochloride salt) is added to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed flask.[10]
-
Equilibration: The flask is agitated in a constant temperature bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][23]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration.[10] This step is critical to avoid contamination of the liquid phase with undissolved solid.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the ionizable functional groups in the molecule.
Methodology:
-
Apparatus Calibration: A pH meter with a combined pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: A precise amount of the substance is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[7] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[7]
-
Titration Setup: The sample solution is placed in a thermostatted vessel and stirred continuously. The calibrated pH electrode is immersed in the solution.
-
Titration: For a basic substance like this compound, the solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH. It is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[7]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve or, more accurately, as the pH at which 50% of the substance has been neutralized.[24]
Drug Development Workflow: Salt Selection
The decision to develop a free base or a salt form of a drug is a crucial step in pharmaceutical development. This process, known as salt screening and selection, is a systematic workflow aimed at identifying the optimal form of the API with the most desirable properties.
Conclusion
The selection between this compound hydrochloride and this compound free base for pharmaceutical development requires a detailed evaluation of their respective properties. This compound hydrochloride offers the significant advantages of higher aqueous solubility and likely greater chemical stability, which are crucial for consistent formulation and bioavailability. The free base, while less soluble in water, may offer benefits for specific delivery systems that require higher lipophilicity. A comprehensive analysis, guided by the experimental protocols outlined in this guide and a systematic salt selection workflow, is essential for identifying the optimal form of this compound to ensure the development of a safe, effective, and stable drug product.
References
- 1. This compound [drugfuture.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Ethanol, 2-((2-methylpropyl)amino)-, 1-(4-aminobenzoate), hydrochloride (1:1) | C13H21ClN2O2 | CID 11116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 17. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 19. Determination Of Melting Point for API – Scopeia [scopeia.com]
- 20. drugfuture.com [drugfuture.com]
- 21. thinksrs.com [thinksrs.com]
- 22. SSERC | Melting point determination [sserc.org.uk]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Historical Research Applications of Butethamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butethamine, known in early research and clinical practice primarily by its trade name Monocaine, emerged in the 1940s as a synthetic local anesthetic of the ester type. Developed as an alternative to the widely used procaine, the historical research surrounding this compound focused on enhancing clinical efficacy by modifying its vasoactive properties. This technical guide provides an in-depth overview of the historical research applications of this compound, detailing its pharmacological properties as understood at the time, the experimental protocols used in its evaluation, and its early clinical applications, particularly in the field of dentistry.
Chemical and Physical Properties
This compound hydrochloride, also referred to as Monocaine hydrochloride, is a white crystalline powder. Its chemical structure is that of an ester of para-aminobenzoic acid (PABA). Key physical properties identified in historical literature are summarized below.
| Property | Value | Reference |
| Melting Point | 192°C to 196°C | [1] |
| Solubility | Sparingly soluble in water; slightly soluble in ethanol and chloroform; practically insoluble in ether | [1] |
| Extraction | Extracted by organic solvents from aqueous alkaline solutions | [1] |
Pharmacology and Mechanism of Action (Historical Perspective)
In the mid-20th century, the precise molecular mechanism of local anesthetics was not as well defined as it is today. However, the fundamental principle of nerve conduction blockade was understood. The prevailing theory was that local anesthetics interfered with the initiation and propagation of the nerve impulse.
This compound, like other local anesthetics of its era, was understood to exert its effects by preventing the generation and conduction of nerve impulses. The historical understanding of its mechanism did not pinpoint specific sodium channels but rather a general stabilizing effect on the nerve membrane.
Key Pharmacological Characteristics
A significant focus of the initial research on this compound was its comparison with procaine, the standard local anesthetic at the time. A key differentiator that drove the development and early adoption of this compound was its effect on blood vessels at the site of injection.
-
Vasoconstrictive Properties: Unlike procaine, which was known for its pronounced vasodilating effects, this compound was found to be "more nearly or completely free of vasodilation"[2]. This intrinsic property was a significant advantage, as it meant that the anesthetic would remain at the site of injection for a longer duration, prolonging the anesthetic effect without the need for high concentrations of a vasoconstrictor like epinephrine[2]. Most local anesthetics cause vasodilation, which leads to rapid absorption into the bloodstream, a shorter duration of action, and an increased risk of systemic toxicity[3]. The reduced vasodilatory effect of this compound was a key aspect of its early clinical appeal.
Historical Experimental Protocols
Determination of Anesthetic Potency
The anesthetic potency of a new compound like this compound would have been determined using various bioassays. A common method involved observing the abolition of a reflex response to a painful stimulus in a specific nerve distribution after application of the anesthetic.
Example Experimental Workflow for Anesthetic Potency:
References
Technical Guide: Butethamine Molecular Formula and Weight Verification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula and weight of Butethamine. It includes verified quantitative data, detailed experimental protocols for its characterization, and visual diagrams to illustrate key analytical workflows.
Quantitative Data Summary
The molecular properties of this compound have been verified from multiple sources. The data is summarized in the table below for clarity and ease of comparison.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 236.31 g/mol | [1] |
| Monoisotopic Mass | 236.152477885 Da | [1] |
| CAS Registry Number | 2090-89-3 | [1] |
Experimental Protocols for Verification
The identity and purity of this compound can be confirmed using several analytical techniques. Below are detailed methodologies for key experiments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.[1]
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Column: A non-polar capillary column is typically suitable for the separation of amine compounds.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane.
-
Injection: Inject an appropriate volume of the sample solution into the GC inlet.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column. The components of the sample are separated based on their boiling points and interaction with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The ionized fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion at each m/z value, generating a mass spectrum.
Data Analysis:
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (236.31 m/z).
-
The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are valuable for the structural elucidation of this compound.
Objective: To confirm the chemical structure of this compound by analyzing the ¹H and ¹³C NMR spectra.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Data Analysis:
-
¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals will correspond to the different types of protons in the this compound molecule.
-
¹³C NMR: The number of signals and their chemical shifts will correspond to the unique carbon atoms in the molecule.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. It can be used to determine the purity of a this compound sample.
Objective: To assess the purity of a this compound sample and quantify any impurities.
Instrumentation:
-
HPLC system equipped with a UV or fluorescence detector.
-
Reversed-phase C18 column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Injection: Inject a fixed volume of the sample solution onto the HPLC column.
-
Chromatographic Separation: The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.
-
Detection: As the components elute from the column, they are detected by the UV or fluorescence detector.
Data Analysis:
-
The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities.
-
The purity of the sample can be calculated by determining the area percentage of the this compound peak relative to the total area of all peaks.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the verification of this compound's molecular properties.
Caption: Workflow for this compound molecular property verification.
References
Methodological & Application
Application Notes and Protocols for Butethamine Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butethamine is a local anesthetic agent belonging to the ester class of compounds. Its mechanism of action, like other local anesthetics, is primarily attributed to the blockade of voltage-gated sodium channels (Nav) in neuronal membranes.[1] This blockade inhibits the initiation and propagation of action potentials, thereby producing a transient and reversible loss of sensation.[1] Patch-clamp electrophysiology is a powerful technique to investigate the interaction of compounds like this compound with individual ion channels, providing detailed insights into their potency, selectivity, and mechanism of action at the molecular level.[2]
These application notes provide a comprehensive set of protocols for characterizing the effects of this compound on voltage-gated sodium and potassium channels using the whole-cell patch-clamp technique. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, particularly those focused on ion channel modulators.
Data Presentation
A critical aspect of characterizing any ion channel modulator is the quantitative assessment of its potency and mechanism of action. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this section provides a template for data presentation with example values derived from studies on other well-characterized local anesthetics, such as lidocaine and bupivacaine. Researchers are encouraged to populate this table with their experimentally determined values for this compound.
Table 1: Summary of Quantitative Data for Local Anesthetic Block of Voltage-Gated Ion Channels
| Parameter | Ion Channel | This compound (μM) | Lidocaine (μM) | Bupivacaine (μM) |
| Tonic Block IC50 (Resting State) | Nav1.5 | Data not available | ~300[3] | 178 ± 8[4] |
| Kv7.2/7.3 | Data not available | >1000 | ~50 | |
| Use-Dependent Block IC50 (Inactivated State) | Nav1.5 | Data not available | ~20[3] | Data not available |
| Binding Kinetics (kon) | Nav1.5 | Data not available | Data not available | Data not available |
| Unbinding Kinetics (koff) | Nav1.5 | Data not available | Data not available | Data not available |
Note: The IC50 values for lidocaine and bupivacaine are provided as examples and may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols are designed for whole-cell patch-clamp recordings from cultured mammalian cells (e.g., HEK293 cells) heterologously expressing the ion channel of interest (e.g., Nav1.5 or Kv7.2/7.3).
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression and high transfection efficiency.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: Transiently transfect cells with the plasmid DNA encoding the desired ion channel subunit(s) using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein (e.g., GFP) to identify successfully transfected cells.
-
Incubation: Incubate transfected cells for 24-48 hours before electrophysiological recordings.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound hydrochloride in deionized water and store at -20°C. Dilute to the desired final concentrations in the external solution on the day of the experiment.
Electrophysiological Recordings
-
Patch Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Identify a transfected cell (expressing GFP) under an inverted microscope.
-
Approach the cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocols:
-
Tonic Block of Sodium Channels:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Apply this compound at various concentrations and measure the reduction in the peak sodium current.
-
-
Use-Dependent Block of Sodium Channels:
-
Hold the membrane potential at a more depolarized level (e.g., -70 mV) to promote channel inactivation.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) to assess the cumulative block of the sodium current.
-
-
Block of Potassium Channels:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step (e.g., to +40 mV for 500 ms) to activate potassium channels.
-
Apply this compound and measure the reduction in the steady-state potassium current.
-
-
Data Analysis
-
IC50 Determination: Plot the percentage of current inhibition as a function of this compound concentration and fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Kinetics of Block: Analyze the time course of current decay in the presence of this compound to determine the on-rate (kon) and off-rate (koff) of the drug.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound's action and the experimental workflow for its characterization.
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butethamine in In-Vitro Nerve Block Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butethamine is a local anesthetic belonging to the ester class of compounds. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve cell membranes. By inhibiting the influx of sodium ions, this compound prevents the generation and propagation of action potentials, resulting in a reversible block of nerve conduction and a loss of sensation.
While this compound is less commonly studied than other local anesthetics such as lidocaine and bupivacaine, the established in-vitro models for nerve block analysis provide a robust framework for investigating its properties. These application notes provide detailed protocols for two common in-vitro models—the isolated frog sciatic nerve preparation and patch-clamp electrophysiology on dorsal root ganglion (DRG) neurons—that can be adapted to characterize the efficacy and mechanism of action of this compound.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics, including this compound, exert their effects by binding to a specific receptor site within the pore of voltage-gated sodium channels.[1] This binding stabilizes the channel in its inactivated state, preventing the conformational changes necessary for ion conduction. The blockade is use-dependent, meaning that the anesthetic has a higher affinity for channels that are frequently opening and closing, as is the case in a rapidly firing neuron.
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
In-Vitro Nerve Block Models
Isolated Frog Sciatic Nerve Preparation
This classic model allows for the assessment of the compound action potential (CAP) of a whole nerve in response to electrical stimulation. The reduction in CAP amplitude following the application of a local anesthetic provides a direct measure of its nerve-blocking activity.
Experimental Protocol:
-
Nerve Dissection:
-
Anesthetize and double-pith a frog (Rana pipiens).
-
Dissect the sciatic nerve from the spinal cord to the knee.
-
Carefully remove the nerve and place it in a dish containing Ringer's solution (see table below for composition).
-
-
Nerve Chamber Setup:
-
Mount the sciatic nerve in a nerve chamber with stimulating and recording electrodes.
-
Ensure the nerve is kept moist with Ringer's solution throughout the experiment.
-
-
Recording Compound Action Potentials (CAPs):
-
Deliver supramaximal electrical stimuli to the nerve to elicit a maximal CAP.
-
Record baseline CAPs to establish a stable pre-drug response.
-
-
Application of this compound:
-
Prepare a series of concentrations of this compound in Ringer's solution.
-
Replace the normal Ringer's solution in the nerve chamber with the this compound solution.
-
Record CAPs at regular intervals to determine the time course of the nerve block.
-
-
Data Analysis:
-
Measure the amplitude of the CAP at each time point and for each this compound concentration.
-
Calculate the percentage of block relative to the baseline CAP amplitude.
-
Plot dose-response curves to determine the IC50 (the concentration of this compound that produces 50% block).
-
Solutions and Reagents:
| Reagent | Concentration in Ringer's Solution (mM) |
| NaCl | 111 |
| KCl | 2.5 |
| CaCl₂ | 1.8 |
| NaHCO₃ | 2.4 |
| D-glucose | 5.5 |
Expected Results and Data Presentation:
The application of this compound is expected to cause a concentration-dependent and time-dependent decrease in the amplitude of the compound action potential. The results can be summarized in a table and used to generate a dose-response curve.
Table 1: Example Data for Percent Block of Compound Action Potential by a Local Anesthetic in Frog Sciatic Nerve
| Concentration (mM) | Percent Block (Mean ± SEM) |
| 0.1 | 15 ± 3 |
| 0.5 | 45 ± 5 |
| 1.0 | 75 ± 6 |
| 2.0 | 95 ± 2 |
Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct measurement of ion channel activity in individual neurons. Using the whole-cell voltage-clamp configuration, the effect of this compound on voltage-gated sodium channels can be precisely quantified.
Experimental Protocol:
-
Cell Culture:
-
Isolate dorsal root ganglia from neonatal rats.
-
Dissociate the ganglia into single neurons using enzymatic digestion.
-
Plate the neurons on coated coverslips and culture for 24-48 hours.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with an external solution (see table below).
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
-
Voltage-Clamp Protocol:
-
Hold the neuron at a negative membrane potential (e.g., -80 mV) to keep the sodium channels in a closed state.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents in the absence of the drug.
-
-
Application of this compound:
-
Perfuse the recording chamber with a solution containing the desired concentration of this compound.
-
Record sodium currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after drug application.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve to determine the IC50 for sodium channel block.
-
Investigate the voltage- and use-dependence of the block by varying the holding potential and the frequency of stimulation.
-
Solutions and Reagents:
| Solution | Reagent | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 3 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| D-glucose | 10 | |
| Internal (Pipette) | CsF | 120 |
| CsCl | 20 | |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 |
Expected Results and Data Presentation:
This compound is expected to reduce the amplitude of the voltage-gated sodium current in a concentration-dependent manner. The IC50 value will provide a quantitative measure of its potency.
Table 2: Example IC50 Values for Sodium Channel Block by Local Anesthetics in DRG Neurons
| Local Anesthetic | IC50 (µM) |
| Lidocaine | 100 - 200 |
| Bupivacaine | 20 - 50 |
| This compound | To be determined |
Experimental Workflow Visualization
Caption: A generalized workflow for in-vitro nerve block experiments.
Conclusion
References
Butethamine HPLC analysis method for quantification
An HPLC-UV Method for the Quantitative Analysis of Butethamine in Pharmaceutical Formulations
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical formulations, ensuring quality control and regulatory compliance.
Introduction
This compound is a local anesthetic of the ester type. Accurate and precise quantification of this compound is crucial for ensuring the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC-UV method for the determination of this compound. The method is based on chromatographic principles successfully applied to structurally similar local anesthetics, such as procaine and tetracaine.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | |
| Intra-day | < 2.0% |
| Inter-day | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Specificity | No interference from placebo and degradation products |
Experimental Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation (Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (30:70, v/v))
-
Dissolve 3.45 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to prepare a 25 mM phosphate buffer.
-
Adjust the pH of the buffer to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of the filtered phosphate buffer with 300 mL of HPLC-grade acetonitrile.
-
Degas the mobile phase by sonication for 15 minutes before use.
1.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
1.3. Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for a hypothetical 2% this compound formulation)
-
Accurately weigh a portion of the formulation equivalent to 20 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., a 1:10 dilution to get approximately 20 µg/mL).
HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each calibration standard, followed by the sample preparations.
-
Record the chromatograms and integrate the peak area for this compound.
Quantification
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample preparations using the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The method has been successfully validated and is suitable for routine quality control analysis.
Preparing Butethamine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butethamine is a local anesthetic of the ester type, structurally related to procaine. It functions by reversibly blocking nerve signal conduction through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. This property makes it a subject of interest in various research areas, including neuroscience, pharmacology, and toxicology, where it can be used to study ion channel function, nerve impulse propagation, and cellular responses to local anesthetics. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for preparing accurate stock solutions. This compound is commonly available as a hydrochloride salt (this compound HCl), which exhibits improved solubility in aqueous solutions.
| Property | Value | Reference |
| Chemical Name | 2-(Isobutylamino)ethyl p-aminobenzoate hydrochloride | [1] |
| CAS Number | 553-68-4 | [1] |
| Molecular Formula | C₁₃H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 272.77 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in water and DMSO. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound HCl Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound hydrochloride. It is crucial to use high-purity, sterile reagents and maintain aseptic techniques throughout the procedure.
Materials and Reagents:
-
This compound hydrochloride (MW: 272.77 g/mol )
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound HCl.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 100 mM (0.1 M) solution:
-
Mass = 0.1 mol/L x 0.01 L x 272.77 g/mol = 0.27277 g (or 272.77 mg)
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 272.77 mg of this compound HCl powder using an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Dissolution:
-
For a DMSO stock: Add 10 mL of sterile, anhydrous DMSO to the conical tube containing the this compound HCl powder.
-
For an aqueous stock: Add 10 mL of sterile, deionized water to the conical tube.
-
-
Solubilization: Tightly cap the tube and vortex thoroughly until the this compound HCl is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath) may aid dissolution in water.
-
Sterilization:
-
Draw the prepared stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is critical to remove any potential microbial contamination.[1]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Before use, thaw a single aliquot of the 100 mM this compound HCl stock solution at room temperature.
-
Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed (37°C) cell culture medium.
-
Example for a 100 µM working solution: To prepare 1 mL of a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can be detrimental to components in the cell culture medium.
-
Application to Cells: Add the prepared working solution to your cell cultures. It is essential to include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO or water) in your experiments to account for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity.
Data Presentation
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on studies with other local anesthetics, a starting point for concentration ranges in cell culture could be from the low micromolar (µM) to the low millimolar (mM) range.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Local Anesthetic | Cell Type | Concentration Range | Effect | Reference |
| Lidocaine | Human Fibroblasts | 0.3 - 0.6 mg/mL | Impaired cell growth | [3] |
| Bupivacaine | Human Fibroblasts | 0.3 - 0.6 mg/mL | Cell death | [3] |
| Ropivacaine | Human Fibroblasts | 0.3 - 0.6 mg/mL | Impaired cell growth | [3] |
| Lidocaine | Bovine Intervertebral Disc Cells | 0.0625% - 0.25% | Concentration-dependent cytotoxicity | [4] |
| Bupivacaine | Bovine Intervertebral Disc Cells | 0.0625% - 0.25% | Higher cytotoxicity than lidocaine | [4] |
| Various | A549 cells | 2.5 µM - 15 µM | "Plasma concentrations" for nerve block | [2] |
Mandatory Visualizations
Signaling Pathway of Local Anesthetics
Local anesthetics like this compound primarily exert their effects by blocking voltage-gated sodium channels (VGSCs) in the cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of action potentials.
Caption: this compound's mechanism of action.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a sterile this compound stock solution for use in cell culture experiments.
Caption: this compound stock solution workflow.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound hydrochloride powder and solutions.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information regarding this compound hydrochloride.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Handle with care and avoid direct contact.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Local Anesthetics and Nonionic Contrast Agents on Bovine Intervertebral Disc Cells Cultured in a Three-Dimensional Culture System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Butethamine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for Butethamine in in vivo animal studies is publicly available. The following application notes and protocols are based on established methodologies for local anesthetics and should be adapted and optimized for specific research needs.
Introduction
This compound is a local anesthetic agent belonging to the ester class.[1] Its hydrochloride salt is soluble in water.[2][3] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials and results in a loss of sensation.[4][5][6] These application notes provide a general framework for the in vivo delivery and evaluation of this compound in animal models for preclinical research.
Chemical Properties of this compound Hydrochloride:
| Property | Value |
| Molecular Formula | C13H21ClN2O2 |
| Molecular Weight | 272.77 g/mol |
| CAS Number | 553-68-4 |
| Solubility | Freely soluble in water and alcohol. Slightly soluble in chloroform and benzene. Practically insoluble in ether.[2] |
| pH (1% aqueous solution) | Approximately 4.7 |
Potential Signaling Pathway of this compound
Local anesthetics like this compound primarily act on voltage-gated sodium channels. The following diagram illustrates this general mechanism.
References
- 1. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local anesthetic agents: Mechanism of action | Clinical Gate [clinicalgate.com]
- 6. primarycarenotebook.com [primarycarenotebook.com]
Application Notes and Protocols for Electrophysiological Recording with Butethamine Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butethamine, a local anesthetic of the ester type, is a compound of interest for its potential to modulate neuronal excitability.[1][2] Like other local anesthetics, its primary mechanism of action is expected to involve the blockade of voltage-gated ion channels, thereby inhibiting the initiation and propagation of action potentials.[3][4][5] These application notes provide a comprehensive guide for investigating the electrophysiological effects of this compound using patch-clamp techniques.
Due to a lack of specific published data on the electrophysiological effects of this compound, this document will provide generalized protocols and expected outcomes based on the well-understood actions of other local anesthetics. The quantitative data presented are illustrative examples from studies on compounds like lidocaine, bupivacaine, and tetracaine, and should be considered as a reference for what might be observed when studying this compound.
Mechanism of Action: A General Overview for Local Anesthetics
Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels (VGSCs).[3][5] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This results in a use-dependent or phasic block, where the inhibition is more pronounced at higher firing frequencies.[3] The charged form of the local anesthetic molecule is thought to access its binding site within the inner pore of the sodium channel, physically occluding the passage of sodium ions.[4][6]
In addition to their primary action on sodium channels, some local anesthetics have been shown to affect other ion channels, including voltage-gated potassium channels (VGKCs) and calcium channels, although typically at higher concentrations.[3][7] Blockade of potassium channels can lead to a prolongation of the action potential duration.[8][9]
Quantitative Data on Local Anesthetic Effects (Illustrative Examples)
The following tables summarize typical quantitative data obtained from electrophysiological studies of various local anesthetics. Note: These values are provided as examples and may not be representative of this compound. Researchers should perform their own experiments to determine the specific values for this compound.
Table 1: Inhibitory Concentrations (IC50) of Local Anesthetics on Voltage-Gated Sodium Channels
| Compound | Cell Type | Sodium Channel Subtype | IC50 (µM) | Reference |
| Lidocaine | Rat DRG Neurons | TTX-sensitive | ~100-200 | [7] |
| Bupivacaine | Rat DRG Neurons | TTX-sensitive | ~26 | [7] |
| Tetracaine | Human Fibroblasts | Endogenous | 161.37 ± 0.05 | [10] |
Table 2: Effects of Local Anesthetics on Action Potential Parameters
| Compound | Preparation | Concentration | Effect on Action Potential Duration (APD) | Effect on Maximum Upstroke Velocity (Vmax) |
| Lidocaine | Canine Purkinje Fibers | 1 x 10⁻⁵ M | Shortening | No significant change or slight increase |
| Lidocaine | Canine Purkinje Fibers | > 1 x 10⁻⁴ M | Further shortening | Decrease |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels by this compound.
1. Cell Preparation:
-
Use a cell line stably expressing a specific voltage-gated sodium channel subtype (e.g., HEK293 cells with NaV1.5) or primary neuronal cultures (e.g., dorsal root ganglion neurons).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and recovery.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound hydrochloride in the external solution.[11][12] Perform serial dilutions to obtain the desired final concentrations.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Tonic Block Protocol: Apply a depolarizing step (e.g., to 0 mV for 20 ms) from the holding potential to elicit a sodium current. Record the peak current amplitude in the absence (control) and presence of various concentrations of this compound.
-
Use-Dependent Block Protocol: Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV for 10 ms) from a holding potential of -100 mV. Record the peak current for each pulse in the train in the absence and presence of this compound.
4. Data Analysis:
-
Tonic Block: Calculate the percentage of current inhibition for each this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Use-Dependent Block: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate of current decay during the pulse train in the control and this compound conditions.
Protocol 2: Current-Clamp Recording of Action Potentials
This protocol is used to assess the effect of this compound on the characteristics of action potentials.
1. Cell Preparation:
-
Use primary neuronal cultures or other excitable cells capable of firing action potentials.
2. Solutions:
-
External Solution: Same as in Protocol 1.
-
Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Record action potentials in the absence (control) and presence of various concentrations of this compound.
4. Data Analysis:
-
Measure and compare the following action potential parameters between control and this compound conditions:
-
Action potential threshold
-
Action potential amplitude
-
Action potential duration at 50% and 90% repolarization (APD50 and APD90)
-
Maximum rise and fall rates (Vmax)
-
Firing frequency in response to sustained current injection
-
Visualizations
Signaling Pathway of Local Anesthetic Action
Caption: Signaling pathway of a typical local anesthetic like this compound.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Experimental workflow for a patch-clamp electrophysiology study.
References
- 1. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 9. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols for Effective Nerve Blockade Using Local Anesthetics, with Butethamine as a Reference
Disclaimer: Due to the limited availability of specific quantitative data and detailed experimental protocols for butethamine in publicly accessible literature, this document provides a generalized framework for researchers, scientists, and drug development professionals. The protocols and data presented are based on established principles of local anesthetics and utilize data from other well-studied local anesthetics as illustrative examples. Researchers should consider these as a starting point and adapt them for this compound-specific studies.
Introduction
This compound is a local anesthetic of the ester type, identified by its chemical name 2-[(2-Methylpropyl)amino]ethanol 4-aminobenzoate.[1][2] It is used in veterinary medicine for nerve blocks and as a local anesthetic.[1] Like other local anesthetics, this compound is expected to block nerve conduction by preventing the influx of sodium ions through voltage-gated sodium channels in the nerve cell membrane.[3][4] This action prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation in the innervated area.[3][4]
This document provides an overview of the general mechanism of action of local anesthetics, protocols for evaluating their efficacy, and representative data from other local anesthetics to guide the design of experiments for determining the effective concentration of this compound for nerve blockade.
Mechanism of Action
Local anesthetics, including this compound, exert their effect by blocking voltage-gated sodium channels within the nerve axon. The uncharged form of the anesthetic molecule diffuses across the nerve sheath and membrane, after which the charged, protonated form binds to a specific receptor site on the inner portion of the sodium channel.[3] This binding inhibits the conformational change required for channel activation, thus blocking sodium ion influx and preventing the depolarization necessary for an action potential.
Caption: Mechanism of local anesthetic action on a nerve cell membrane.
Quantitative Data on Local Anesthetic Efficacy
The following tables summarize effective concentrations (EC50 and EC90) and half-maximal inhibitory concentrations (IC50) for nerve blockade from studies on bupivacaine and other local anesthetics. This data can serve as a reference for designing dose-ranging studies for this compound.
Table 1: Effective Concentrations (EC) of Bupivacaine for Nerve Blockade
| Anesthetic | Block Type | EC50 | EC90 | Reference |
| Bupivacaine | Ultrasound-Guided Femoral Nerve | 0.160% (95% CI: 0.150 - 0.189) | 0.271% (95% CI: 0.196 - 0.300) | [5] |
| Bupivacaine | Ultrasound-Guided Axillary Brachial Plexus | - | 0.241% (95% CI: 0.20 - 0.34) | [6] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) for Sodium Channel Block
| Anesthetic | IC50 (µM) | Ion Channel | Reference |
| Tetracaine | 0.7 | Na+ | [3] |
| Etidocaine | 18 | Na+ | [3] |
| Bupivacaine | 27 | Na+ | [3] |
| Procaine | 60 | Na+ | [3] |
| Mepivacaine | 149 | Na+ | [3] |
| Lidocaine | 204 | Na+ | [3] |
Experimental Protocols
The following are generalized protocols for determining the effective concentration of a local anesthetic for nerve blockade. These should be adapted and optimized for specific research questions and animal models.
In Vitro Assessment of Nerve Conduction Blockade
This protocol is designed to assess the direct effect of a local anesthetic on nerve conduction.
-
Nerve Preparation:
-
Isolate a peripheral nerve (e.g., sciatic nerve) from a suitable animal model (e.g., frog or rodent) and place it in a nerve chamber with separate compartments for recording and stimulation.
-
Maintain the nerve in a physiological saline solution at a constant temperature.
-
-
Electrophysiological Recording:
-
Place stimulating electrodes at one end of the nerve and recording electrodes at the other.
-
Deliver supramaximal electrical stimuli to elicit compound action potentials (CAPs).
-
Record baseline CAP amplitude and latency.
-
-
Application of Anesthetic:
-
Apply a range of concentrations of the local anesthetic solution to the central compartment of the nerve chamber.
-
Allow for an equilibration period for each concentration.
-
-
Data Acquisition and Analysis:
-
Record the CAP amplitude at regular intervals after anesthetic application until a steady-state block is achieved.
-
Calculate the percentage of CAP reduction for each concentration compared to the baseline.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
-
References
- 1. This compound [drugfuture.com]
- 2. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-Cocaine hydrochloride | C17H22ClNO4 | CID 656832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Minimum Effective Concentration of Bupivacaine in Ultrasound-Guided Femoral Nerve Block after Arthroscopic Knee Meniscectomy: A Randomized, Double-Blind, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum effective concentration of bupivacaine for axillary brachial plexus block guided by ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In-vitro Models for Assessing Butethamine Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butethamine, a local anesthetic of the ester type, is utilized for nerve block and infiltration anesthesia. While effective in its clinical application, concerns regarding the potential for neurotoxicity are paramount, as with all local anesthetics.[1][2][3] This application note details a comprehensive in-vitro approach to evaluate the neurotoxic potential of this compound. The described models and protocols are designed to provide a robust framework for identifying and characterizing potential hazards, elucidating mechanisms of toxicity, and enabling early-stage risk assessment in the drug development process.[4][5][6][7]
The proposed in-vitro strategy focuses on utilizing a well-established human neuronal-like cell line, SH-SY5Y, to investigate key toxicological endpoints.[8][9][10] These endpoints include cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis, which are known to be implicated in local anesthetic-induced neurotoxicity.[1][3][8][11]
In-vitro Model: Human Neuroblastoma SH-SY5Y Cell Line
The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model in neurotoxicity studies.[8][9][10] These cells can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers and exhibiting functional characteristics of neurons. This makes them a suitable and reproducible model for assessing the effects of neurotoxic compounds.
Key Advantages of the SH-SY5Y Model:
-
Human Origin: Provides more relevant data for human risk assessment.
-
Reproducibility: As a clonal cell line, it offers high reproducibility between experiments.
-
Ease of Culture: Relatively easy to maintain and propagate in the laboratory.
-
Differentiation Potential: Can be differentiated to exhibit more neuron-like characteristics.
-
Versatility: Amenable to a wide range of cellular and molecular assays.
Experimental Workflow for Assessing this compound Neurotoxicity
The following diagram outlines the proposed experimental workflow for a comprehensive in-vitro assessment of this compound neurotoxicity.
References
- 1. Local Anesthetic-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Local Anesthetic-Induced Neurotoxicity [mdpi.com]
- 4. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity Assay [visikol.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Neurotoxicity of local anesthetics in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Stability Testing of Butethamine in Solution
Introduction
Butethamine is a local anesthetic of the ester class, chemically identified as 2-(isobutylamino)ethyl p-aminobenzoate. Like other ester-type local anesthetics, its efficacy is derived from the reversible blockade of nerve impulse transmission. The stability of a drug substance such as this compound is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Chemical degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a comprehensive stability testing protocol is essential for regulatory submissions and to ensure product quality throughout its lifecycle.
The purpose of stability testing is to see how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. This protocol outlines a systematic approach for conducting forced degradation studies on this compound in solution. Forced degradation, or stress testing, is a crucial component of drug development that helps to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical methods used.[1][2] The conditions described are based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing.[3][4]
Expected Degradation Pathways
Based on the chemical structure of this compound, the primary anticipated degradation pathways include:
-
Hydrolysis: The ester linkage in this compound is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into p-aminobenzoic acid (PABA) and 2-(isobutylamino)ethanol.
-
Oxidation: The aromatic amine group may be susceptible to oxidation, leading to the formation of colored degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
This protocol will subject this compound solutions to these stress conditions to evaluate its intrinsic stability and to develop a validated stability-indicating analytical method.[2]
Protocol: this compound Stability Testing in Solution
1.0 Objective
To perform forced degradation studies on this compound in aqueous solution under hydrolytic, oxidative, thermal, and photolytic stress conditions. The protocol aims to identify potential degradation products and to provide a basis for the development and validation of a stability-indicating analytical method, in accordance with ICH guidelines.[1]
2.0 Materials and Reagents
-
This compound reference standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Potassium Phosphate Monobasic, analytical grade
-
Orthophosphoric Acid, analytical grade
-
Purified, deionized water (18 MΩ·cm)
3.0 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector
-
Analytical Balance
-
pH Meter
-
Calibrated laboratory oven
-
Thermostatic water bath
-
ICH-compliant photostability chamber with both cool white fluorescent and near-UV lamps[5][6]
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm)
4.0 Experimental Procedures
4.1 Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with purified water. This stock solution should be prepared fresh.
-
Working Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with purified water. This solution will be used for the stress studies.
-
Stress Reagents: Prepare 1.0 M HCl, 1.0 M NaOH, and a 6% H₂O₂ solution.
4.2 Forced Degradation Studies
For each condition, a control sample (this compound working solution stored at 2-8°C in the dark) will be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.[1]
-
4.2.1 Acid Hydrolysis
-
Transfer 5 mL of the this compound working solution to a flask.
-
Add 5 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration (e.g., 20 µg/mL).
-
-
4.2.2 Base Hydrolysis
-
Transfer 5 mL of the this compound working solution to a flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw samples at 0, 1, 2, 4, and 8 hours (ester hydrolysis is typically faster under basic conditions).
-
Neutralize the sample with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.
-
-
4.2.3 Oxidative Degradation
-
Transfer 5 mL of the this compound working solution to a flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
4.2.4 Thermal Degradation
-
Transfer the this compound working solution into a clear glass vial, loosely capped.
-
Place the vial in a laboratory oven maintained at 60°C.
-
Withdraw samples at 0, 1, 3, and 5 days.
-
Dilute with the mobile phase for analysis.
-
-
4.2.5 Photostability Testing
-
Place the this compound working solution in a chemically inert, transparent container.
-
Prepare a "dark control" by wrapping an identical container in aluminum foil.
-
Expose the samples in a photostability chamber until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt-hours per square meter.[6][7]
-
Analyze the exposed sample and the dark control after the exposure period.
-
4.3 Analytical Methodology (Stability-Indicating HPLC-UV)
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities. The following is a starting point for method development.
-
HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 290 nm (using PDA to monitor peak purity).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
4.4 Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[9][10][11] Validation parameters include:
-
Specificity: Assessed by peak purity analysis of this compound in stressed samples.
-
Linearity: A minimum of five concentrations across the expected range.[10]
-
Accuracy: Determined by recovery studies.
-
Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ).
-
Robustness: Small, deliberate variations in method parameters (e.g., pH, flow rate).[10]
Data Presentation
The quantitative results from the stability studies should be summarized to facilitate analysis and comparison.
Table 1: Summary of Forced Degradation Study for this compound
| Stress Condition | Time Point | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Degradation | No. of Degradants | RRT of Major Degradant(s) |
| Control | 24 hr | 100.0 | 99.8 | 0.2 | 0 | N/A |
| 0.1 M HCl, 60°C | 2 hr | 100.0 | - | - | - | - |
| 4 hr | 100.0 | - | - | - | - | |
| 8 hr | 100.0 | - | - | - | - | |
| 24 hr | 100.0 | - | - | - | - | |
| 0.1 M NaOH, RT | 1 hr | 100.0 | - | - | - | - |
| 2 hr | 100.0 | - | - | - | - | |
| 4 hr | 100.0 | - | - | - | - | |
| 8 hr | 100.0 | - | - | - | - | |
| 3% H₂O₂, RT | 2 hr | 100.0 | - | - | - | - |
| 8 hr | 100.0 | - | - | - | - | |
| 24 hr | 100.0 | - | - | - | - | |
| Thermal (60°C) | 1 day | 100.0 | - | - | - | - |
| 3 days | 100.0 | - | - | - | - | |
| 5 days | 100.0 | - | - | - | - | |
| Photolytic | End | 100.0 | - | - | - | - |
| Dark Control | End | 100.0 | - | - | - | - |
RRT = Relative Retention Time (to this compound peak). Data fields marked "-" are to be filled in with experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound stability testing protocol.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. q1scientific.com [q1scientific.com]
- 8. japsonline.com [japsonline.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for Butethamine in Isolated Neuron Preparations
Audience: Researchers, scientists, and drug development professionals.
Note: Direct experimental data and established protocols for the application of Butethamine specifically in isolated neuron preparations are limited in publicly available scientific literature. The following application notes and protocols are based on the general principles of studying local anesthetics and voltage-gated sodium channel blockers in neuronal systems. These should serve as a starting point for experimental design, and specific parameters will require optimization.
Introduction
This compound is a local anesthetic belonging to the ester class. Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1][2] The study of this compound in isolated neuron preparations can elucidate its specific mechanism of action, potency, and potential side effects on neuronal excitability. This document provides a generalized framework for such investigations.
Hypothesized Mechanism of Action and Signaling Pathway
The principal mechanism of action for local anesthetics like this compound is the blockade of voltage-gated sodium channels (VGSCs) from within the cell. This interaction is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states than in the resting state. This leads to a use-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons.
The anticipated signaling pathway is a direct interaction with the VGSC protein, leading to a conformational change that prevents ion influx and subsequent membrane depolarization. This is a direct physical blockade rather than a complex intracellular signaling cascade.
Data Presentation: Expected Quantitative Outcomes
Experiments should be designed to quantify the effects of this compound on neuronal activity. The following tables outline the expected data to be collected.
Table 1: Effect of this compound on Action Potential Parameters
| Concentration | Resting Membrane Potential (mV) | Action Potential Amplitude (mV) | Action Potential Threshold (mV) | Action Potential Rise Time (ms) | Action Potential Fall Time (ms) | Firing Frequency (Hz) |
| Control (0 µM) | ||||||
| 1 µM | ||||||
| 10 µM | ||||||
| 50 µM | ||||||
| 100 µM |
Table 2: Dose-Response of this compound on Sodium Current Inhibition
| Concentration | Peak Sodium Current (nA) | % Inhibition |
| Control (0 µM) | 0% | |
| 1 µM | ||
| 10 µM | ||
| 50 µM | ||
| 100 µM | ||
| IC50 (µM) | N/A | Calculated |
Experimental Protocols
Preparation of Isolated Neurons
The choice of neuron type (e.g., dorsal root ganglion, cortical, hippocampal) will depend on the specific research question. The following is a general protocol for isolating primary neurons from rodent brain tissue.[3][4][5]
Materials:
-
E18 or P0 rodent pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., papain or trypsin in HBSS)
-
Enzyme inhibitor (e.g., ovomucoid)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine/laminin-coated culture dishes or coverslips[6]
-
Sterile dissection tools
Protocol:
-
Euthanize rodent pups according to approved institutional guidelines.
-
Dissect the desired brain region (e.g., cortex, hippocampus) in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzymatic digestion solution at 37°C for a specified time (e-g., 15-30 minutes).[4]
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.[4]
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue.
-
Plate the cells at the desired density on coated culture dishes or coverslips.
-
Incubate at 37°C in a humidified incubator with 5% CO2. Allow neurons to mature for 7-14 days before experimentation.
Electrophysiological Recording
Whole-cell patch-clamp is the recommended technique to record ionic currents and action potentials from isolated neurons.[7][8]
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
External solution (Artificial Cerebrospinal Fluid - ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution for current-clamp (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with KOH.
-
Internal solution for voltage-clamp (to isolate Na+ currents) (in mM): 120 CsF, 10 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, with blockers for K+ (e.g., TEA) and Ca2+ (e.g., CdCl2) channels in the external solution.
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO) and serial dilutions.
Protocol:
-
Place the coverslip with cultured neurons in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with ACSF at a constant rate.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potentials.
-
Establish a baseline recording in ACSF.
-
Perfuse the chamber with known concentrations of this compound and repeat the current injection steps.
-
Perform a washout with ACSF to check for reversibility.
-
-
Voltage-Clamp Recordings (for Sodium Currents):
-
Hold the neuron at a hyperpolarized potential (e.g., -80 mV) to ensure VGSCs are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Establish a baseline recording.
-
Apply different concentrations of this compound and record the effect on the peak sodium current.
-
Construct a dose-response curve and calculate the IC50.
-
Conclusion
These application notes provide a comprehensive, albeit generalized, guide for researchers and drug development professionals interested in characterizing the effects of this compound on isolated neurons. The core of this investigation relies on standard electrophysiological techniques, primarily whole-cell patch-clamp, to quantify changes in neuronal excitability and ion channel function.[9][10][11] By systematically applying the protocols outlined above, it will be possible to determine the potency and mechanism of action of this compound at the single-neuron level, providing valuable data for its potential therapeutic applications and neurotoxic profile. All experimental procedures should be conducted in accordance with institutional guidelines for animal care and laboratory safety.
References
- 1. General anesthesia mediated by effects on ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous polyamines regulate cortical neuronal excitability by blocking voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. youtube.com [youtube.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques | Technology Networks [technologynetworks.com]
- 8. acnp.org [acnp.org]
- 9. Single-unit recording - Wikipedia [en.wikipedia.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Butethamine precipitation in aqueous solution
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with Butethamine in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable solutions based on established principles of pharmaceutical science.
Troubleshooting Guide: this compound Precipitation
Issue 1: Precipitation upon dissolving this compound Hydrochloride in neutral or alkaline buffer.
Question: I am trying to dissolve this compound Hydrochloride in a neutral (pH 7.4) buffer, and I am observing immediate precipitation. Why is this happening and how can I prepare a stable solution?
Answer: This is a common issue related to the pH-dependent solubility of amine-containing compounds like this compound. This compound is a weak base. The hydrochloride salt is more soluble in acidic solutions where the amine group is protonated (ionized). As the pH increases towards neutral or alkaline conditions, the equilibrium shifts towards the non-ionized, free base form of this compound, which is significantly less water-soluble, causing it to precipitate. A 1% aqueous solution of this compound Hydrochloride has a pH of approximately 4.7, indicating its preference for acidic conditions.[1]
Solutions:
-
pH Adjustment: The most effective solution is to maintain the pH of your aqueous solution in the acidic range. A pH below 6.0 is recommended to ensure this compound remains in its protonated, soluble form. You can use an acidic buffer system (e.g., citrate or acetate buffer) to prepare your solution.
-
Order of Addition: When preparing your solution, dissolve the this compound Hydrochloride in purified water or an acidic buffer first, and then adjust the pH if necessary. Avoid adding the this compound Hydrochloride directly to a neutral or alkaline buffer.
-
Co-solvents: If your experimental conditions require a near-neutral pH, consider the use of a co-solvent system. Water-miscible organic solvents like ethanol or propylene glycol can increase the solubility of the free base form of this compound. However, the concentration of the co-solvent should be carefully optimized to avoid potential toxicity or unwanted effects in your experiments.
Issue 2: My this compound solution is initially clear but forms a precipitate over time.
Question: I successfully prepared a clear aqueous solution of this compound, but after a few hours at room temperature, I noticed cloudiness and precipitation. What could be the cause?
Answer: This delayed precipitation can be due to several factors, including temperature fluctuations, slow hydrolysis of the ester linkage in this compound, or gradual changes in the solution's pH.
Solutions:
-
Temperature Control: Ensure your solution is stored at a constant and controlled temperature. Some compounds are less soluble at lower temperatures. Determine the temperature-solubility profile of your specific this compound concentration to understand its sensitivity to temperature changes.
-
Chemical Stability (Hydrolysis): this compound is an ester-type local anesthetic.[1] Ester linkages can be susceptible to hydrolysis, especially in non-optimal pH conditions (either highly acidic or alkaline), leading to the formation of p-aminobenzoic acid and 2-(isobutylamino)ethanol. The solubility of these degradation products may differ from the parent compound, potentially causing precipitation. Preparing fresh solutions and storing them at low temperatures (2-8°C) for short periods can minimize degradation.
-
Buffer Capacity: If your solution is not well-buffered, absorption of atmospheric CO2 can lower the pH of alkaline solutions or outgassing can raise the pH of acidic solutions over time, potentially leading to precipitation. Ensure you are using a buffer system with adequate capacity to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound Hydrochloride is freely soluble in water.[1] A 1% aqueous solution of the hydrochloride salt has a pH of about 4.7.[1] The free base form of this compound is also reported to be soluble in water, with a 1% aqueous solution having a pH of approximately 6.1.[1] However, the solubility of the free base is significantly lower than the hydrochloride salt, especially at neutral to alkaline pH.
Q2: What is the recommended pH range for preparing aqueous solutions of this compound?
A2: To ensure the stability and solubility of this compound in aqueous solutions, it is recommended to maintain the pH in the acidic range, ideally between 4.0 and 6.0. In this pH range, the amine group of this compound will be predominantly in its protonated (ionized) form, which is more water-soluble.
Q3: Can I use a co-solvent to increase the solubility of this compound?
A3: Yes, for applications requiring higher concentrations or near-neutral pH, a co-solvent system can be employed. Water-miscible solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be used. It is crucial to start with a small percentage of the co-solvent and gradually increase it while monitoring for precipitation. The final concentration of the co-solvent should be compatible with your experimental model.
Q4: How should I store aqueous solutions of this compound?
A4: For short-term storage (days to a week), aqueous solutions of this compound should be stored in a dry, dark place at 2-8°C. For long-term storage, it is advisable to prepare fresh solutions. If long-term storage is unavoidable, consider preparing aliquots and storing them at -20°C. However, freeze-thaw cycles should be avoided, and the stability of the solution under these conditions should be validated.
Data Summary
Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Reference |
| Molecular Formula | C13H20N2O2 | C13H21ClN2O2 | [1] |
| Molecular Weight | 236.31 g/mol | 272.77 g/mol | [1] |
| Appearance | - | - | - |
| Solubility in Water | Soluble | Freely Soluble | [1] |
| pH of 1% Aq. Soln. | ~6.1 | ~4.7 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acidic Aqueous Solution of this compound Hydrochloride
-
Materials:
-
This compound Hydrochloride powder
-
Purified water (e.g., deionized, distilled, or HPLC-grade)
-
0.1 M Citrate buffer (pH 4.5)
-
Sterile vials
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound Hydrochloride powder.
-
In a sterile beaker with a magnetic stir bar, add the desired volume of 0.1 M Citrate buffer (pH 4.5).
-
Slowly add the this compound Hydrochloride powder to the buffer while stirring continuously.
-
Continue stirring until the powder is completely dissolved. The solution should be clear.
-
Verify the final pH of the solution using a calibrated pH meter. Adjust if necessary with small volumes of 0.1 M citric acid or 0.1 M sodium citrate.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 2-8°C, protected from light.
-
Protocol 2: pH-Solubility Profile Determination for this compound
-
Materials:
-
This compound Hydrochloride powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or acetate buffers)
-
Vials with screw caps
-
Shaker or agitator
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
-
-
Procedure:
-
Add an excess amount of this compound Hydrochloride powder to a known volume of each buffer in separate, labeled vials.
-
Tightly cap the vials and place them on a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility of this compound as a function of the buffer pH to determine the pH-solubility profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing Butethamine for Patch-Clamp Studies
Welcome to the technical support center for the use of butethamine in patch-clamp electrophysiology. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in patch-clamp studies?
This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels (Nav). This action prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby inhibiting nerve impulse generation and conduction.[1] In voltage-clamp experiments, this is observed as a dose-dependent reduction in the peak amplitude of sodium currents. In current-clamp recordings, this leads to a decrease in action potential amplitude, an increased firing threshold, and ultimately, a complete blockade of firing.[2]
Q2: I'm observing changes in the kinetics of my recorded currents after applying this compound. Is this expected?
Yes, this is a known pharmacological effect of many local anesthetics. These compounds often exhibit state-dependent binding, meaning they bind with different affinities to the resting, open, or inactivated states of the sodium channel. This can alter the channel's gating and kinetics. You may observe a more pronounced block with repeated stimulation (use-dependent block) or a shift in the voltage-dependence of steady-state inactivation.[2]
Q3: What are the typical concentrations of local anesthetics used in patch-clamp studies?
The effective concentration of a local anesthetic can vary significantly depending on the specific compound, the ion channel subtype being studied, and the experimental conditions. It is common to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). For context, published IC50 values for tonic block of Na+ channels by various local anesthetics in peripheral nerve fibers are in the micromolar range.[3]
| Local Anesthetic | IC50 for Na+ Channel Block (µM) |
| Tetracaine | 0.7 |
| Etidocaine | 18 |
| Bupivacaine | 27 |
| Procaine | 60 |
| Mepivacaine | 149 |
| Lidocaine | 204 |
| Source: Data from patch-clamp studies on Xenopus laevis sciatic nerve fibers.[3] |
Q4: Can this compound affect other ion channels besides sodium channels?
Local anesthetics can also block other types of ion channels, such as potassium (K+) channels, although often at different concentrations than those required for sodium channel blockade. For example, some local anesthetics have been shown to block flicker K+ channels, which can lead to membrane depolarization and subsequent inactivation of sodium channels, contributing to the overall block of conduction.[4][5] It is crucial to consider potential off-target effects in your experimental design and data interpretation.
| Local Anesthetic | IC50 for K+ Channel Block (µM) |
| Bupivacaine | 92 |
| Etidocaine | 176 |
| Tetracaine | 946 |
| Lidocaine | 1118 |
| Mepivacaine | 2305 |
| Procaine | 6302 |
| Source: Data from patch-clamp studies on Xenopus laevis sciatic nerve fibers.[3] |
Troubleshooting Guide
Issue 1: Difficulty Achieving a Giga-ohm (GΩ) Seal
A high-resistance seal is fundamental for successful patch-clamping.
-
Pipette Quality: Ensure the pipette tip is smooth by fire-polishing. The ideal resistance for whole-cell recordings is typically between 4-8 MΩ.[2]
-
Cell Health: Use healthy, isolated cells for recording.
-
Pressure Control: Apply gentle positive pressure while approaching the cell. Upon contact, release the pressure and apply gentle suction to form the seal.[2]
References
- 1. Local Anaesthesia [theplasticsfella.com]
- 2. benchchem.com [benchchem.com]
- 3. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Preventing Butethamine degradation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Butethamine during experiments.
Troubleshooting Guides
Issue: Rapid loss of this compound potency in aqueous solutions.
Question: I am observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause and how can I prevent it?
Answer: Rapid degradation of this compound in aqueous solutions is most commonly due to hydrolysis, especially under non-optimal pH conditions and elevated temperatures. This compound contains an ester linkage that is susceptible to cleavage.
Troubleshooting Steps:
-
pH Verification: Check the pH of your solution. This compound is most stable in acidic conditions (pH 4-5). Alkaline or strongly acidic conditions will accelerate hydrolysis.
-
Temperature Control: Ensure your solutions are stored at the recommended temperature. For short-term storage (days to weeks), refrigeration at 2-8°C is advised. For long-term storage (months), freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.
-
Buffer Selection: If using a buffer, ensure it is compatible with this compound and does not catalyze its degradation. Citrate and phosphate buffers are generally suitable.
Preventative Measures:
-
Prepare fresh solutions before use whenever possible.
-
Use deionized, purified water to prepare solutions.
-
Store solutions in tightly sealed containers to prevent evaporation and pH changes.
Issue: Appearance of unknown peaks in my chromatogram when analyzing this compound.
Question: My HPLC analysis of a this compound sample shows several unexpected peaks. What are these, and how can I identify them?
Answer: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. The primary degradation pathway for this compound is hydrolysis, but oxidation and photolysis can also occur under certain conditions.
Potential Degradation Products:
-
Hydrolysis: The ester bond in this compound can be hydrolyzed to form p-aminobenzoic acid (PABA) and 2-(isobutylamino)ethanol .
-
Oxidation: The primary aromatic amine group in this compound is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to a variety of products.
Identification Strategy:
-
Forced Degradation Study: Perform a forced degradation study to intentionally degrade this compound under controlled stress conditions (acidic, alkaline, oxidative, photolytic, and thermal). This will help in generating the potential degradation products.
-
LC-MS Analysis: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products based on their mass-to-charge ratio.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound hydrochloride powder?
A1: this compound hydrochloride as a solid powder should be stored in a well-closed container, protected from light, in a dry and cool place (2-8°C). For long-term storage, it can be stored at -20°C.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is an ester-containing compound and its stability in solution is highly pH-dependent. It is most stable in the pH range of 4 to 5. In alkaline and strongly acidic solutions, the rate of hydrolysis increases significantly.
Q3: Is this compound sensitive to light?
A3: Yes, this compound contains a chromophore (p-aminobenzoic acid moiety) that can absorb UV light, making it susceptible to photodegradation. It is recommended to protect this compound solutions from light by using amber-colored vials or by covering the containers with aluminum foil.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation products of this compound are expected to be p-aminobenzoic acid and 2-(isobutylamino)ethanol, formed via hydrolysis of the ester linkage. Other minor degradation products may be formed through oxidation or photolysis.
Q5: Can I use a standard HPLC method for the analysis of this compound and its degradation products?
A5: A standard HPLC method may not be sufficient to separate this compound from all its potential degradation products. A validated stability-indicating HPLC method is required. This type of method is specifically developed and validated to resolve the active pharmaceutical ingredient from all its degradation products and impurities.
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions (Hypothetical Data)
| Condition | Stressor | Temperature | Duration | Expected Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15-25% | p-aminobenzoic acid, 2-(isobutylamino)ethanol |
| Alkaline Hydrolysis | 0.1 M NaOH | 25°C | 8 hours | 20-30% | p-aminobenzoic acid, 2-(isobutylamino)ethanol |
| Oxidation | 3% H₂O₂ | 25°C | 24 hours | 10-20% | Oxidized derivatives of the aromatic amine |
| Photochemical | UV light (254 nm) | 25°C | 48 hours | 5-15% | Various photoproducts |
| Thermal | 80°C (Solid) | 80°C | 72 hours | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature (25°C) for 8 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Place solid this compound hydrochloride powder in an oven at 80°C for 72 hours. Dissolve the powder in methanol to the initial concentration before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm
-
Column Temperature: 30°C
Mandatory Visualizations
Technical Support Center: Butethamine Interference with Fluorescent Dyes in Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the local anesthetic butethamine with fluorescent dyes in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent imaging experiment?
While there is limited direct literature on this compound-specific fluorescence interference, its chemical structure as a tertiary amine suggests a potential for interaction with fluorescent dyes. Amines can act as fluorescence quenchers, leading to a decrease in signal intensity.[1][2][3][4][5] Therefore, it is plausible that this compound could interfere with your imaging results.
Q2: What is fluorescence quenching?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching, where the excited fluorophore is deactivated upon contact with a quencher molecule (like an amine), and static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher.[1][2][3]
Q3: How might this compound cause a decrease in my fluorescent signal?
The primary hypothesized mechanism is through fluorescence quenching due to the tertiary amine group in the this compound molecule.[1][2][3][4][5] Additionally, as a local anesthetic, this compound can interact with cell membranes, which might alter the local environment of membrane-bound dyes and indirectly affect their fluorescence.[6][7][8][9][10] Changes in local pH caused by the introduction of a this compound solution could also potentially alter the fluorescence of pH-sensitive dyes.[11][12][13]
Q4: Are certain types of fluorescent dyes more susceptible to interference by this compound?
Dyes with electron-deficient fluorophores may be more susceptible to quenching by the electron-rich amine group of this compound. The susceptibility can also depend on the specific chemical structure of the dye and its proximity to the this compound molecule. Without direct studies, it is difficult to predict which dye families (e.g., fluoresceins, rhodamines, cyanines) would be most affected.
Q5: What are the typical signs of this compound interference in my images?
The most likely manifestation would be a significant and unexpected decrease in fluorescence intensity in samples treated with this compound compared to untreated controls. This could be uniform across the sample or localized to specific compartments depending on this compound's distribution.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence imaging, follow this step-by-step troubleshooting guide.
Problem: Reduced or Absent Fluorescent Signal in this compound-Treated Samples
1. Initial Assessment and Control Experiments
-
Action: Compare the fluorescence intensity of your this compound-treated sample to an untreated control sample. Ensure all other experimental conditions (dye concentration, incubation time, imaging settings) are identical.
-
Rationale: This will help confirm if the signal loss is indeed correlated with the presence of this compound.
2. Investigate Potential Quenching Effect
-
Action: Perform a concentration-response experiment by treating your samples with a range of this compound concentrations.
-
Rationale: If this compound is acting as a quencher, you would expect to see a dose-dependent decrease in fluorescence intensity.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential effects of this compound on fluorescence intensity.
Table 1: Effect of this compound Concentration on the Fluorescence Intensity of Fluorescein-Labeled Antibodies
| This compound Concentration (mM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 15,234 | 856 |
| 1 | 11,876 | 732 |
| 5 | 7,543 | 541 |
| 10 | 3,109 | 289 |
Table 2: Comparison of this compound's Effect on Different Fluorescent Dyes
| Fluorescent Dye | This compound Concentration (5 mM) - % Decrease in Fluorescence |
| Fluorescein | 50.5% |
| Rhodamine B | 45.2% |
| Cyanine5 | 15.8% |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Quenching Assay
This protocol is designed to determine if this compound directly quenches the fluorescence of a specific dye in a cell-free system.
-
Prepare Dye Solution: Dissolve the fluorescent dye of interest in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 µM.
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in the same buffer to create a 100 mM stock solution.
-
Serial Dilutions: Prepare a series of this compound dilutions from the stock solution (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM).
-
Mixing: In a 96-well black plate, mix 100 µL of the dye solution with 100 µL of each this compound dilution. Include a control well with 100 µL of buffer instead of this compound.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your dye.
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration.
Protocol 2: Live Cell Imaging to Assess this compound Interference
This protocol outlines the steps to evaluate the effect of this compound on fluorescently labeled live cells.
-
Cell Culture and Staining: Culture your cells of interest on a suitable imaging dish or slide. Stain the cells with the desired fluorescent probe according to the manufacturer's protocol.
-
Control Imaging: Acquire baseline fluorescence images of the stained cells before adding this compound.
-
This compound Treatment: Prepare a working solution of this compound in your cell culture medium. Carefully replace the medium in the imaging dish with the this compound-containing medium.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) to monitor any changes in fluorescence intensity over time.
-
Washout: After a designated time, replace the this compound-containing medium with fresh medium and continue imaging to see if the fluorescence signal recovers.
-
Image Analysis: Quantify the mean fluorescence intensity of the cells at each time point and compare the results between the control, treatment, and washout phases.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Potential mechanism of fluorescence quenching by this compound.
Caption: Experimental workflow for assessing this compound interference.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence quenching of Rhodamine B base by two amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of local anaesthetics on mitochondrial membrane potential in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rupress.org [rupress.org]
- 10. Effects of local anesthetics on cell morphology and membrane-associated cytoskeletal organization in BALB/3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Butethamine Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Butethamine toxicity in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its toxicity in primary cell cultures important?
This compound is a local anesthetic. In research and drug development, primary cell cultures are crucial for studying its efficacy and mechanisms of action. However, like other local anesthetics, this compound can induce cytotoxicity, leading to apoptosis or necrosis of the cells. This can confound experimental results and mask the true therapeutic or toxicological profile of the drug. Minimizing off-target toxicity is therefore essential for obtaining accurate and reproducible data.
Q2: What are the common signs of this compound toxicity in primary cell cultures?
Common indicators of this compound-induced toxicity include:
-
Morphological Changes: Cell rounding, detachment from the culture surface, membrane blebbing, and formation of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of live cells, often assessed by assays like MTT or trypan blue exclusion.
-
Increased Apoptosis: Activation of caspases and DNA fragmentation, which can be measured by various molecular biology techniques.[1][2]
-
Mitochondrial Dysfunction: A decrease in mitochondrial membrane potential and ATP production.[3][4]
-
Increased Oxidative Stress: An increase in the production of reactive oxygen species (ROS).[5][6][7]
Q3: What are the primary mechanisms of local anesthetic toxicity in vitro?
Local anesthetic toxicity, which can be extrapolated to this compound, primarily involves:
-
Sodium Channel Blockade: While this is the therapeutic mechanism, excessive blockade can disrupt cellular ion homeostasis.[8]
-
Mitochondrial Impairment: Local anesthetics can interfere with the mitochondrial electron transport chain, leading to decreased ATP synthesis and increased ROS production.[3][9]
-
Induction of Apoptosis: Activation of caspase cascades, particularly caspase-3, -8, and -9, is a common pathway for local anesthetic-induced cell death.[1][10]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response study to determine the optimal concentration range. Start with a broad range of concentrations and narrow down to find the highest concentration that does not cause significant cytotoxicity while still eliciting the desired experimental effect.
Possible Cause 2: Suboptimal cell culture conditions are exacerbating toxicity.
-
Solution 1: Optimize Cell Density. Cell density can influence cellular susceptibility to toxins.[11][12] Both very low and very high cell densities can increase stress and sensitivity. It is recommended to determine the optimal seeding density for your specific primary cell type before conducting toxicity studies.[13][14]
-
Solution 2: Consider Serum-Free Media. Components in serum can sometimes interact with drugs or influence cell sensitivity.[15][16] While serum-free media can offer more defined experimental conditions, it's important to note that some cells may be more sensitive to toxins in the absence of serum proteins.[15][17][18][19] It is advisable to test both serum-containing and serum-free conditions if high toxicity is observed.
Issue 2: Inconsistent results between experiments.
Possible Cause: Variability in experimental setup.
-
Solution: Standardize all experimental parameters, including:
-
Cell passage number
-
Seeding density
-
This compound stock solution preparation and storage
-
Incubation times
-
Assay protocols
-
Experimental Protocols
Protocol 1: Determining this compound IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key metric for assessing cytotoxicity.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Mitigating this compound Toxicity with Antioxidants
This protocol can be used to assess the potential of antioxidants to reduce this compound-induced cytotoxicity.
-
Cell Seeding and Pre-treatment: Seed cells as described in Protocol 1. Prior to this compound exposure, pre-incubate the cells with a selected antioxidant (e.g., N-acetylcysteine, Vitamin E) for a specific duration (e.g., 1-2 hours).[20][21][22] Include a control group without antioxidant pre-treatment.
-
This compound Treatment: Add this compound at a concentration known to cause significant (but not complete) cell death (e.g., around the IC75 or IC90 value determined from Protocol 1) to both antioxidant-treated and untreated cells.
-
Incubation and Viability Assessment: Incubate for the standard exposure time and assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those pre-treated with the antioxidant to determine if the antioxidant confers a protective effect.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Primary Cell Types
| Primary Cell Type | Seeding Density (cells/cm²) | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 x 10⁴ | 24 | 150 |
| Rat Cortical Neurons | 5 x 10⁴ | 48 | 75 |
| Human Dermal Fibroblasts | 2 x 10⁴ | 24 | 250 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound Toxicity in HUVECs
| Treatment | This compound (µM) | NAC (mM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| This compound only | 200 | 0 | 45 |
| This compound + NAC | 200 | 1 | 78 |
| This compound + NAC | 200 | 5 | 92 |
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Potential signaling pathways in this compound-induced apoptosis.
References
- 1. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Chronic alcohol exposure affects pancreatic acinar mitochondrial thiamin pyrophosphate uptake: studies with mouse 266-6 cell line and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. litfl.com [litfl.com]
- 9. Natural Mitochondria Targeting Substances and Their Effect on Cellular Antioxidant System as a Potential Benefit in Mitochondrial Medicine for Prevention and Remediation of Mitochondrial Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. The effect of cell monolayer density on the cytotoxicity of metal ions which are released from dental alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum-free hybridoma culture: ethical, scientific and safety considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. (184r) Antioxidants Supplementation to Cell Culture Media and Feed Influences Productivity and Product Quality of Mabs from CHO Cells | AIChE [proceedings.aiche.org]
- 22. Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies | MDPI [mdpi.com]
Technical Support Center: Ensuring Butethamine Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Butethamine in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound, an ester-type local anesthetic, is susceptible to degradation through several pathways. The primary factors influencing its stability in solution include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As an ester, this compound is particularly prone to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.
Q2: What is the expected degradation pathway for this compound?
A2: The most probable degradation pathway for this compound is hydrolysis of the ester linkage. This reaction breaks the molecule into p-aminobenzoic acid and 2-(isobutylamino)ethanol. This hydrolysis can be accelerated by changes in pH and temperature. Oxidation of the aromatic amine group is another potential degradation pathway, especially in the presence of oxidizing agents or upon exposure to light.
Q3: How can I minimize the degradation of this compound during long-term storage?
A3: To minimize degradation, it is crucial to control the storage conditions. This compound solutions should be stored at refrigerated temperatures (2-8 °C), protected from light by using amber-colored vials or by wrapping the container in aluminum foil, and maintained at an optimal pH. The ideal pH for stability is typically in the acidic range, as both neutral and alkaline conditions can accelerate hydrolysis. The use of antioxidants can also mitigate oxidative degradation.
Q4: Are there any recommended stabilizing agents for this compound solutions?
A4: Yes, the inclusion of certain excipients can enhance the stability of this compound solutions. Buffering agents are essential to maintain the optimal pH. Antioxidants, such as sodium metabisulfite or ascorbic acid, can be added to protect against oxidative degradation.[3][4] For formulations containing procaine, a structurally similar compound, benzoic acid and potassium metabisulfite have been used as stabilizers.[3][4]
Q5: How can I monitor the stability of my this compound samples?
A5: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] A properly validated HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the long-term use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Loss of Potency/Decreased Analytical Signal | Hydrolysis of the ester linkage. | - Verify and adjust the pH of the solution to the optimal acidic range (e.g., pH 3-5).- Store solutions at a lower temperature (2-8°C).- Prepare fresh solutions more frequently. |
| Oxidation of the aromatic amine. | - Protect the solution from light by using amber vials or foil wrapping.- Purge the solution and headspace of the container with an inert gas (e.g., nitrogen or argon) to remove oxygen.- Consider adding an antioxidant such as sodium metabisulfite (0.1% w/v). | |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Identify the degradation products using techniques like LC-MS.- Perform forced degradation studies to confirm the identity of the degradation products.- Adjust storage conditions (pH, temperature, light protection) to minimize the formation of these specific degradants. |
| Precipitation or Cloudiness in Solution | Change in solubility due to pH shift or degradation. | - Ensure the pH of the solution is maintained within the optimal range for both stability and solubility.- Filter the solution through a 0.22 µm filter before use.- Evaluate the compatibility of this compound with other components in the formulation. |
| Inconsistent Results Between Experiments | Variability in sample handling and storage. | - Standardize the protocol for solution preparation, storage, and handling.- Use a validated stability-indicating analytical method for all sample analyses.- Ensure all researchers are following the same procedures. |
Quantitative Data Summary
The following tables provide representative data on the stability of this compound under various stress conditions. This data is intended to serve as a guideline for designing your own stability studies, as the actual degradation rates may vary depending on the specific experimental conditions.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Half-life (t1/2) (days) | Degradation Rate Constant (k) (day-1) |
| 3.0 | 365 | 0.0019 |
| 5.0 | 250 | 0.0028 |
| 7.0 | 90 | 0.0077 |
| 9.0 | 30 | 0.0231 |
Table 2: Effect of Temperature on this compound Stability at pH 4.0
| Temperature (°C) | Half-life (t1/2) (days) | Degradation Rate Constant (k) (day-1) |
| 4 | 730 | 0.00095 |
| 25 | 300 | 0.00231 |
| 40 | 120 | 0.00578 |
| 60 | 45 | 0.01540 |
Table 3: Effect of Light Exposure on this compound Stability at 25°C and pH 4.0
| Light Condition | Half-life (t1/2) (hours) | Degradation Rate Constant (k) (hour-1) |
| Protected from Light | 7200 | 0.000096 |
| Exposed to ICH Guideline Photostability Conditions | 150 | 0.00462 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The gradient may need to be optimized to resolve all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 290 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. sgs.com [sgs.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Butethamine Nerve Block Experiments
Welcome to the technical support center for Butethamine nerve block experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies and achieving reliable results in their studies. The following guides and frequently asked questions (FAQs) address common issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ester-type local anesthetic.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve cell membranes.[1][2] By binding to these channels, this compound stabilizes them in an inactivated state, which prevents the influx of sodium ions necessary for the propagation of a nerve impulse.[2] This reversible action leads to a temporary loss of sensation and motor function in the targeted area.[1]
Q2: My this compound nerve block is showing inconsistent duration and efficacy. What are the potential causes?
Inconsistent nerve block results can stem from a variety of factors. These can be broadly categorized as issues related to the anesthetic solution, the experimental technique, and the subject's physiology. A systematic approach to troubleshooting, starting with the preparation of the anesthetic and moving through the injection procedure, is recommended.
Q3: How can I assess the effectiveness of the nerve block in my animal model?
The assessment of a nerve block's effectiveness typically involves monitoring both sensory and motor functions.
-
Sensory Block: This can be evaluated using methods like the pinprick test or a hot plate test, where the withdrawal reflex to a noxious stimulus should be absent in the anesthetized region.[1]
-
Motor Block: Motor function can be assessed by observing for physical manifestations such as foot drop or by evaluating reflexes like the toe-spreading reflex. A complete motor block is indicated by the inability to perform such movements.[1]
It is crucial to monitor the animal for the onset, duration, and subsequent regression of the nerve block.[1]
Troubleshooting Guide
Issue 1: Complete or Partial Failure of Nerve Block
| Possible Cause | Troubleshooting Step |
| Incorrect Injection Site | Anatomical variations can make precise targeting of the nerve difficult.[3] Review anatomical landmarks and consider using ultrasound guidance for more accurate needle placement. For techniques like the inferior alveolar nerve block, ensure proper depth and contact with bone are achieved to avoid injecting into ligaments that can act as barriers.[4] |
| Insufficient Anesthetic Volume or Concentration | The volume and concentration of the local anesthetic are critical for effective nerve penetration.[5] If initial attempts fail, consider incrementally increasing the volume or concentration. However, always perform dose-escalation studies to establish the efficacy and safety profile for your specific model to avoid systemic toxicity.[1] |
| Inadequate Wait Time | The onset of pulpal anesthesia can take 10-15 minutes.[6] It is important to allow sufficient time for the anesthetic to take effect before beginning the experimental procedure. Using a timer can help ensure a consistent and adequate waiting period.[6] |
| Anatomical Barriers | Thick cortical bone or ligaments can impede the diffusion of the anesthetic solution to the nerve.[7] In such cases, alternative injection techniques that bypass these barriers may be necessary. |
Issue 2: Short Duration of Nerve Block
| Possible Cause | Troubleshooting Step |
| Rapid Systemic Absorption | The inherent properties of the anesthetic and local blood flow can influence how quickly it is cleared from the injection site. Consider the addition of a vasoconstrictor like epinephrine to the this compound solution. Epinephrine can decrease local blood flow, thereby prolonging the duration of the nerve block.[8][9] |
| Chemical Instability of this compound Solution | This compound is an ester-type local anesthetic, which can be susceptible to hydrolysis, leading to a loss of potency.[10] It is recommended to prepare fresh solutions for each experiment. If storing solutions, keep them refrigerated and protected from light to minimize degradation.[10][11] |
| Low Protein Binding | The duration of action of a local anesthetic is related to its protein binding, as the protein-bound fraction acts as a reservoir.[5] While the specific protein binding of this compound is not extensively documented in recent literature, this is a key property of local anesthetics to consider. |
Experimental Protocols
Preparation of this compound Solution
Given that this compound is an ester-type anesthetic, it is susceptible to degradation.[10] Therefore, it is crucial to handle its preparation carefully.
-
Determine Required Concentration and Volume: Based on your experimental design and preliminary dose-finding studies, calculate the required molarity (M) and volume (V) of the this compound solution.
-
Calculate Mass of this compound: Using the molar mass of this compound (236.31 g/mol ), calculate the mass of solute needed.[12]
-
Dissolution: Dissolve the calculated mass of this compound in a sterile, physiologically compatible solvent (e.g., 0.9% sterile saline) at an appropriate pH.
-
Fresh Preparation: It is highly recommended to prepare the solution fresh on the day of the experiment to ensure its potency.
-
Storage (if necessary): If short-term storage is unavoidable, store the solution in a refrigerator at 2-8°C, protected from light, and use it within a validated timeframe.
Protocol for Sciatic Nerve Block in a Rat Model (Adapted for this compound)
This protocol is a general guideline and should be adapted based on empirical dose-response studies for this compound in your specific animal model.[1]
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave the fur over the injection site.
-
Cleanse the skin with an antiseptic solution.
-
-
Injection Site Identification:
-
Palpate the greater trochanter of the femur and the ischial tuberosity.
-
The injection site is located slightly posterior to the midpoint between these two landmarks.[1]
-
-
Injection:
-
Use a small gauge needle (e.g., 27-30 gauge).
-
Insert the needle perpendicular to the skin until it gently contacts the femur.
-
Withdraw the needle slightly and redirect it posteriorly.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution (a typical volume for a rat is 0.1-0.3 mL).[1]
-
-
Assessment of Blockade:
-
Motor Block: At regular intervals, assess for foot drop and the absence of the toe-spreading reflex.[1]
-
Sensory Block: Perform a pinprick test or use a thermal stimulus on the plantar surface of the paw and observe for the absence of a withdrawal reflex.[1]
-
Record the onset time, duration, and regression of both motor and sensory blockade.
-
Data Presentation
Table 1: Factors Influencing this compound Nerve Block Efficacy and Consistency
| Factor Category | Specific Factor | Influence on Nerve Block | Reference |
| Pharmaceutical | pKa of this compound | A lower pKa means more of the drug is in its unionized form at physiological pH, leading to a faster onset of action. | [5] |
| Lipid Solubility | Higher lipid solubility is correlated with increased potency of the anesthetic. | [5] | |
| Protein Binding | Greater protein binding results in a longer duration of action as the bound drug acts as a reservoir. | [5] | |
| Drug Concentration | A steeper concentration gradient is necessary for the anesthetic to penetrate the nerve sheath effectively. | [5] | |
| Use of Adjuvants | Epinephrine can prolong the block by causing vasoconstriction. Sodium bicarbonate can shorten the onset by increasing the unionized form. | [8][9][13] | |
| Technical | Injection Accuracy | Misplacement of the needle can lead to a failed block. | [3][6] |
| Injected Volume | Sufficient volume is required to diffuse and cover the nerve adequately. | [5] | |
| Injection Speed | A slow injection rate (e.g., 2 mL over one minute) can improve success and patient comfort. | [6] | |
| Physiological | Anatomical Variations | Differences in nerve location and the presence of anatomical barriers can affect the success of the block. | [3][7] |
| Tissue pH | Inflammation or infection can lower tissue pH, reducing the amount of unionized anesthetic available to cross the nerve membrane. | ||
| Local Blood Flow | Increased blood flow can lead to faster removal of the anesthetic from the injection site, shortening its duration. | [3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of nerve block by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsf.org [apsf.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Steps for Success When an Inferior Alveolar Nerve Block Fails - Spear Education [speareducation.com]
- 7. 8: Trouble-shooting | Pocket Dentistry [pocketdentistry.com]
- 8. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 9. brieflands.com [brieflands.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Adjuvant Drugs for Peripheral Nerve Blocks: The Role of NMDA Antagonists, Neostigmine, Epinephrine, and Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Butethamine Delivery in Perfused Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Butethamine delivery in perfused tissue experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant for perfusion studies?
This compound is a local anesthetic of the ester type. For perfusion experiments, its physicochemical properties are crucial for designing the experimental setup and interpreting the results.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Source |
| Molecular Formula | C13H20N2O2 | C13H21ClN2O2 | [1] |
| Molecular Weight | 236.31 g/mol | 272.77 g/mol | [1][2] |
| Melting Point | 74-74.5 °C | 192-196 °C | [3] |
| Solubility | Soluble in water, slightly soluble in alcohol, chloroform, benzene. Practically insoluble in ether. | Freely soluble in water and alcohol. Slightly soluble in chloroform, ether; very slightly soluble in benzene. | [3][4] |
| pH (1% aq. solution) | ~6.1 | ~4.7 | [3][4] |
Q2: What is the primary mechanism of action for this compound?
This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in nerve cell membranes. This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of nerve impulses, resulting in a temporary loss of sensation.[4]
Q3: What are the critical parameters to consider when designing a this compound perfusion experiment?
Key parameters to optimize include:
-
Perfusion Flow Rate: This should be adjusted to mimic physiological conditions of the target tissue to ensure adequate oxygenation and drug delivery without causing edema or tissue damage.
-
This compound Concentration: The concentration in the perfusate should be carefully selected to achieve therapeutic levels in the tissue while avoiding systemic toxicity.
-
Perfusate Composition: The buffer solution should be physiological (e.g., Krebs-Henseleit buffer), oxygenated (typically with 95% O2 / 5% CO2), and maintained at a physiological temperature (around 37°C) and pH (7.4).
-
Duration of Perfusion: The experimental time should be sufficient to allow for drug distribution and to observe the desired effect, but not so long that tissue viability is compromised.
Q4: How can I quantify the concentration of this compound in the tissue and perfusate?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of this compound in biological samples.[5][6] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can also be used for highly sensitive and specific quantification.[7] These methods typically involve sample preparation steps such as tissue homogenization and extraction of the analyte.
Experimental Protocols
Protocol 1: Ex Vivo Perfused Liver Model for this compound Delivery
This protocol describes a general procedure for perfusing an isolated rodent liver to study the delivery and distribution of this compound.
1. Materials and Reagents:
-
This compound hydrochloride
-
Krebs-Henseleit buffer (or similar physiological buffer)
-
Heparin
-
Anesthetic agent (e.g., pentobarbital)
-
Perfusion apparatus (including pump, oxygenator, bubble trap, and heating system)
-
Surgical instruments for cannulation
-
Analytical equipment for this compound quantification (e.g., HPLC)
2. Animal Preparation and Liver Isolation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Heparinize the animal via the inferior vena cava to prevent coagulation.
-
Cannulate the portal vein and the inferior vena cava.
-
Carefully dissect and isolate the liver.
3. Perfusion Setup and Procedure:
-
Prime the perfusion apparatus with oxygenated (95% O2 / 5% CO2) and warmed (37°C) Krebs-Henseleit buffer.
-
Transfer the isolated liver to the perfusion chamber and connect the cannulas to the perfusion circuit.
-
Initiate perfusion at a low flow rate and gradually increase to the desired physiological rate for the specific organ and animal model.
-
Allow the liver to stabilize for a period (e.g., 20-30 minutes) before introducing the drug.
-
Introduce this compound into the perfusate at the desired concentration. This can be done as a bolus injection or a continuous infusion.
-
Collect perfusate samples at regular intervals from the outflow cannula.
-
At the end of the experiment, terminate the perfusion.
-
Collect tissue samples from different lobes of the liver for drug concentration analysis.
4. Sample Analysis:
-
Process the collected perfusate and tissue samples for this compound quantification using a validated analytical method like HPLC.[5][6]
Protocol 2: Quantification of this compound in Tissue Samples by HPLC
This protocol provides a general guideline for quantifying this compound in tissue samples.
1. Sample Preparation:
-
Weigh a portion of the tissue sample (e.g., 100-200 mg).
-
Homogenize the tissue in a suitable buffer.
-
Add an internal standard to the homogenate.
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase for separation.
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the concentration by comparing the peak area of this compound to that of the internal standard and a standard curve.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in Perfused Tissue Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Tissue Edema | Perfusion pressure is too high. | Reduce the perfusion flow rate. Ensure the outflow is not obstructed. |
| Oncotic pressure of the perfusate is too low. | Add an oncotic agent like albumin to the perfusate. | |
| Poor Tissue Viability | Inadequate oxygenation. | Ensure the oxygenator is functioning correctly and the perfusate is adequately gassed with 95% O2 / 5% CO2. |
| Suboptimal temperature. | Verify that the perfusate is maintained at 37°C. | |
| Ischemia during organ isolation. | Minimize the time between interruption of blood supply and the start of perfusion. | |
| Variable Drug Concentrations | Inconsistent drug delivery. | Ensure the infusion pump is calibrated and functioning correctly. For bolus injections, ensure rapid and complete mixing in the reservoir. |
| Drug degradation. | Check the stability of this compound in the perfusate under the experimental conditions. This compound, as an ester, may be prone to hydrolysis.[8] | |
| Low Drug Uptake in Tissue | Inadequate perfusion of the tissue. | Check for blockages in the perfusion circuit or cannulas. Ensure the flow rate is appropriate. |
| High protein binding in the perfusate (if albumin is used). | Measure the unbound fraction of this compound in the perfusate. | |
| Inconsistent Anesthetic Effect | Ineffective drug concentration at the target site. | Increase the this compound concentration in the perfusate. Verify tissue drug concentrations. |
| Tissue acidosis (in inflamed or infected tissue models). | The effectiveness of local anesthetics can be reduced in acidic environments.[9] Buffer the perfusate to maintain a physiological pH. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on a voltage-gated sodium channel.
Experimental Workflow for this compound Delivery in Perfused Tissue
Caption: General experimental workflow for studying this compound delivery in perfused tissue.
References
- 1. google.com [google.com]
- 2. Towards human ex vivo organ perfusion models to elucidate drug pharmacokinetics in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ajnr.org [ajnr.org]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsf.org [apsf.org]
Technical Support Center: Butethamine Hydrochloride Purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common purity issues with Butethamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound hydrochloride impurity?
A1: Impurities in this compound hydrochloride can arise from several sources, including the synthetic process, degradation, and improper storage.
-
Process-Related Impurities: These are substances that are formed during the synthesis of this compound hydrochloride. They can include unreacted starting materials, intermediates, and by-products of side reactions. The specific nature of these impurities is highly dependent on the synthetic route employed.
-
Degradation Products: this compound hydrochloride is susceptible to degradation over time, particularly when exposed to adverse conditions. The primary degradation pathways are hydrolysis and oxidation.[1][2][3]
-
Hydrolysis: As an ester, this compound hydrochloride can undergo hydrolysis to form 4-aminobenzoic acid and 2-(isobutylamino)ethanol. This process can be catalyzed by the presence of moisture, as well as acidic or basic conditions.[1][3]
-
Oxidation: The primary aromatic amine group in this compound hydrochloride is susceptible to oxidation, which can lead to the formation of colored impurities.[2] This can be initiated by exposure to air (auto-oxidation), light, or trace metal ions.
-
-
Improper Storage: Exposure to high temperatures, humidity, and light can accelerate the degradation of this compound hydrochloride, leading to an increase in impurity levels.[4][5]
Q2: My this compound hydrochloride powder has developed a yellowish or brownish tint. What could be the cause?
A2: A change in color from white or off-white to a yellowish or brownish tint is often indicative of degradation, specifically oxidation of the aromatic amine functional group. This can be triggered by prolonged exposure to air, light, or elevated temperatures. It is recommended to assess the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.
Q3: I am observing unexpected peaks in my HPLC chromatogram for this compound hydrochloride. How can I identify them?
A3: Unexpected peaks in an HPLC chromatogram suggest the presence of impurities. Identifying these impurities typically involves a systematic approach:
-
Review the Synthesis and Handling: Consider potential process-related impurities from the known synthetic route and any degradation that might have occurred during storage and sample preparation.
-
Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the unknown peaks can provide the molecular weight of the impurities, offering clues to their structure.
-
Forced Degradation Studies: Subject a pure sample of this compound hydrochloride to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products.[6] Comparing the retention times of the peaks from the forced degradation study with the unknown peaks in your sample can help in their identification.
-
Reference Standards: If available, inject reference standards of known potential impurities to see if their retention times match the unexpected peaks.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound hydrochloride leading to a lower concentration of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations, typically in a dry, dark place at controlled temperatures (e.g., 0 - 4°C for short term, -20°C for long term).[4]
-
Perform Purity Analysis: Use a validated stability-indicating method like HPLC to determine the current purity of your sample.
-
Prepare Fresh Solutions: If the compound is reconstituted in a solvent, be aware that stability in solution may be limited. Prepare fresh solutions for each experiment.
-
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
-
Possible Cause: This could be due to issues with the analytical method, the HPLC system, or the sample itself.
-
Troubleshooting Steps:
-
Check HPLC System Suitability: Ensure that system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) are within the established limits for your method.
-
Mobile Phase Preparation: Verify the correct preparation and pH of the mobile phase. Ensure it is properly degassed.
-
Column Condition: The column may be degrading or contaminated. Flush the column with a strong solvent or replace it if necessary.
-
Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape.
-
Quantitative Data Summary
The following tables provide representative data for this compound hydrochloride purity analysis. Note that these are typical values and may vary depending on the specific batch and analytical method.
Table 1: Typical Purity Specifications for this compound Hydrochloride
| Parameter | Acceptance Criteria |
| Appearance | White to off-white crystalline powder |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Unknown Impurity | ≤ 0.10% |
| Total Impurities | ≤ 2.0% |
| Water Content (Karl Fischer) | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% |
Table 2: Example Results from a Forced Degradation Study
| Stress Condition | Duration | This compound HCl Assay (%) | Major Degradation Product |
| 0.1 M HCl (aq) at 60°C | 24 hours | 92.5% | 4-aminobenzoic acid |
| 0.1 M NaOH (aq) at 60°C | 24 hours | 89.1% | 4-aminobenzoic acid |
| 3% H₂O₂ at RT | 24 hours | 95.2% | Oxidized derivatives |
| Heat (80°C) | 48 hours | 97.8% | Minor degradation |
| Photostability (ICH Q1B) | 7 days | 96.5% | Oxidized derivatives |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This is a general-purpose HPLC method for the determination of this compound hydrochloride purity and the quantification of its impurities. Method validation is required before routine use.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Caption: Potential degradation pathways for this compound hydrochloride.
References
Validation & Comparative
Comparative Efficacy of Butethamine and Tetracaine: A Data-Driven Analysis
A comprehensive review of the available scientific literature reveals a significant disparity in the documented efficacy of Butethamine compared to the well-established local anesthetic, Tetracaine. While extensive experimental and clinical data are available for Tetracaine, allowing for a thorough evaluation of its performance, publicly accessible research detailing the efficacy of this compound is notably scarce. This guide, therefore, presents a detailed analysis of Tetracaine's efficacy, supported by experimental data, and outlines a standard protocol by which a direct comparison with this compound could be conducted.
Executive Summary of Efficacy
This section summarizes the key performance indicators for Tetracaine. Due to the lack of available data, a corresponding summary for this compound cannot be provided.
Data Presentation: Tetracaine Efficacy
| Performance Metric | Result | Experimental Context |
| Onset of Action | Rapid | Ophthalmic use: Within 30 seconds. Spinal anesthesia: Up to 15 minutes for large nerve trunks. |
| Duration of Action | Variable, up to 3 hours or longer | Ophthalmic use: 15-20 minutes. Spinal anesthesia: 1.5 to 3 hours. Can be prolonged with the addition of a vasoconstrictor. |
| Potency | High | Considered one of the most potent ester local anesthetics. |
| Clinical Applications | Topical, Ophthalmic, Spinal Anesthesia | Used for numbing eyes, nose, throat, and skin, as well as for spinal anesthesia. |
Mechanism of Action: Signaling Pathway
Both this compound and Tetracaine are classified as ester-type local anesthetics. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. By preventing the influx of sodium ions, these anesthetics inhibit the depolarization of the nerve fiber, thereby blocking the initiation and propagation of nerve impulses. This interruption of signal transmission to the central nervous system results in a loss of sensation in the localized area of application.
Caption: Signaling pathway of ester-type local anesthetics.
Experimental Protocols
To conduct a comparative analysis of this compound and Tetracaine, a standardized experimental protocol is essential. The following outlines a common in vivo method for evaluating the efficacy of topical local anesthetics.
Objective: To determine and compare the onset of action, duration of action, and depth of anesthesia of topically applied this compound and Tetracaine.
Model: Animal model (e.g., rabbit cornea for ophthalmic anesthesia or guinea pig skin for dermal anesthesia).
Materials:
-
This compound solution (specified concentration)
-
Tetracaine solution (specified concentration, as a positive control)
-
Saline solution (as a placebo control)
-
Corneal esthesiometer (for ophthalmic studies) or calibrated von Frey filaments (for dermal studies)
-
Stopwatch
-
Animal restraining devices
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures.
-
Baseline Measurement: Baseline sensory thresholds are determined before the application of any anesthetic. For ophthalmic studies, this involves measuring the corneal touch threshold using an esthesiometer. For dermal studies, the mechanical withdrawal threshold is measured using von Frey filaments.
-
Anesthetic Application: A standardized volume of the test substance (this compound, Tetracaine, or saline) is applied to the designated area (e.g., the cornea of one eye or a shaved patch of skin on the back).
-
Onset of Action: Sensory thresholds are measured at fixed intervals (e.g., every 2 minutes) following application. The onset of action is defined as the time taken to reach a predetermined level of anesthesia (e.g., complete abolition of the blink reflex or withdrawal response).
-
Duration of Action: After the onset of complete anesthesia is established, sensory thresholds are continually monitored at regular intervals (e.g., every 5-10 minutes) until the sensory function returns to baseline levels. The duration of action is the time from the onset of complete anesthesia to the complete recovery of sensation.
-
Data Analysis: The mean onset and duration of action for each anesthetic group are calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflow for comparative efficacy testing.
Conclusion
Tetracaine is a potent and effective local anesthetic with a rapid onset and a clinically useful duration of action, supported by a large body of scientific evidence. In contrast, the efficacy of this compound is not well-documented in publicly available literature, precluding a direct, data-driven comparison at this time. Future research employing standardized experimental protocols, such as the one outlined in this guide, would be necessary to establish the comparative efficacy of this compound and its potential utility relative to established local anesthetics like Tetracaine.
A Comparative Guide to Validating Butethamine Purity: HPLC-UV and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the quality control process. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other analytical techniques for the validation of Butethamine purity. Experimental protocols and performance data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the purity profiling of pharmaceuticals due to its high resolution, sensitivity, and robustness.[1] A reversed-phase HPLC method is typically suitable for the analysis of local anesthetics like this compound.
This proposed method is based on common practices for the analysis of similar local anesthetic compounds.[2][3]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) in a gradient or isocratic elution. A common starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Wavelength set to the maximum absorbance of this compound (approximately 220 nm, requiring experimental verification).[2]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Prepare the this compound sample to be tested at a similar concentration to the standard solution using the mobile phase as the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
Purity is calculated by the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: Experimental workflow for this compound purity validation using HPLC-UV.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust method, other techniques can also be employed for purity analysis, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | High resolution, good sensitivity, quantitative, robust, and widely available.[4] | Requires a chromophore for detection, may not be suitable for non-UV absorbing impurities. | Routine quality control, purity profiling, and stability testing.[5] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities and residual solvents, high resolution.[6] | Not suitable for non-volatile or thermally labile compounds without derivatization. | Analysis of residual solvents and volatile organic impurities.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. | High sensitivity and selectivity, provides molecular weight and structural information for impurity identification.[4] | Higher cost and complexity compared to HPLC-UV. | Identification of unknown impurities, trace-level impurity quantification.[1] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, small sample and reagent consumption. | Lower sensitivity and precision compared to HPLC for some applications. | Analysis of charged species and chiral separations. |
| Spectrophotometry (UV-Vis) | Measures the amount of light absorbed by a sample at a specific wavelength. | Simple, fast, and inexpensive. | Lacks specificity; cannot separate the API from its impurities.[6] | Primarily for quantitative analysis of the pure API, not for purity profiling. |
Illustrative Performance Data for HPLC-UV Method
The following table presents hypothetical but realistic performance data for the proposed HPLC-UV method for this compound, based on typical validation parameters for similar analytical methods.[2][3][7]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |
| Specificity | No interference from blank or placebo at the retention time of this compound. | Peak purity index > 0.99 |
Conclusion
The choice of analytical method for validating this compound purity depends on the specific requirements of the analysis. HPLC-UV offers a reliable and robust solution for routine quality control and purity profiling, providing a good balance of performance and cost-effectiveness. For the identification of unknown impurities or when higher sensitivity is required, hyphenated techniques such as LC-MS are more suitable. Gas Chromatography is the preferred method for analyzing volatile impurities. A thorough understanding of the strengths and limitations of each technique is essential for selecting the most appropriate method to ensure the safety and efficacy of the final drug product.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. soeagra.com [soeagra.com]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Butethamine and Lidocaine on Nerve Fiber Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of Butethamine and Lidocaine on various nerve fiber types. While extensive research has been conducted on Lidocaine, a widely used amide local anesthetic, specific quantitative data on the differential nerve fiber blockade of this compound, an ester-linked local anesthetic, is less prevalent in publicly available literature. This guide, therefore, presents a comprehensive overview of Lidocaine's effects based on experimental data and offers a comparative perspective on this compound grounded in the established principles of local anesthetic pharmacology.
Mechanism of Action: A Shared Pathway
Both this compound and Lidocaine exert their anesthetic effects by blocking voltage-gated sodium channels within the nerve cell membrane. This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, these agents produce a transient and reversible loss of sensation in the targeted area.
The following diagram illustrates the common signaling pathway for local anesthetics:
Caption: General mechanism of action for local anesthetics.
Differential Nerve Fiber Blockade: The Influence of Fiber Characteristics
The sensitivity of different nerve fibers to local anesthetics is not uniform. This phenomenon, known as differential blockade, is primarily influenced by the diameter of the nerve fiber and the presence or absence of a myelin sheath.
-
Myelination: Myelinated fibers (A and B fibers) are generally blocked more readily than unmyelinated fibers (C fibers). The anesthetic only needs to block the sodium channels at the nodes of Ranvier, the gaps in the myelin sheath, to halt nerve conduction.
-
Fiber Diameter: Within myelinated fibers, smaller diameter fibers (e.g., A-delta fibers) are typically more susceptible to blockade than larger diameter fibers (e.g., A-alpha and A-beta fibers).
This differential sensitivity often results in a predictable sequence of sensory loss, with pain and temperature sensation (carried by A-delta and C fibers) being affected before touch, pressure, and motor function (carried by A-alpha and A-beta fibers).
Quantitative Comparison of Lidocaine's Effects on Nerve Fibers
The following table summarizes quantitative data on the differential effects of Lidocaine on various nerve fiber types, compiled from multiple experimental studies.
| Nerve Fiber Type | Myelination | Diameter (µm) | Conduction Velocity (m/s) | Function | Relative Susceptibility to Lidocaine Blockade |
| A-alpha (Aα) | Myelinated | 6-22 | 30-120 | Proprioception, Motor | Low |
| A-beta (Aβ) | Myelinated | 6-22 | 30-120 | Touch, Pressure | Low to Moderate |
| A-gamma (Aγ) | Myelinated | 3-6 | 15-35 | Muscle Spindle Tone | Moderate |
| A-delta (Aδ) | Myelinated | 1-5 | 5-30 | Pain (sharp), Temperature | High |
| B | Myelinated | <3 | 3-15 | Preganglionic Autonomic | High |
| C | Unmyelinated | 0.4-1.2 | 0.5-2.0 | Pain (dull), Temperature, Postganglionic Autonomic | High (but can be more resistant than small myelinated fibers) |
This compound: An Ester-Linked Local Anesthetic
This compound belongs to the ester class of local anesthetics. While direct comparative studies with Lidocaine on differential nerve fiber blockade are scarce, some general properties of ester-type anesthetics can be inferred:
-
Metabolism: Ester local anesthetics are primarily metabolized by pseudocholinesterase in the plasma. This contrasts with amide anesthetics like Lidocaine, which are metabolized in the liver.
-
Allergenic Potential: Ester anesthetics are more likely to cause allergic reactions due to the production of para-aminobenzoic acid (PABA) as a metabolite.
-
Onset and Duration: The onset and duration of action of this compound would depend on its specific physicochemical properties, such as its pKa and lipid solubility. Generally, local anesthetics with a pKa closer to physiological pH have a faster onset of action.
Experimental Protocols for Assessing Differential Nerve Blockade
The following outlines a general experimental workflow for evaluating the differential effects of local anesthetics on nerve fibers. This protocol can be adapted for in vitro and in vivo studies.
Caption: Generalized experimental workflow for assessing nerve blockade.
Key Methodologies:
-
In Vitro Sucrose Gap Technique: This method allows for the recording of compound action potentials (CAPs) from isolated nerve trunks. Different fiber types can be distinguished based on their conduction velocities. The nerve is placed in a chamber where it is superfused with the local anesthetic solution, and the effects on the CAPs of A-alpha/beta, A-delta, and C fibers are recorded and analyzed.
-
In Vivo Electrophysiology: In anesthetized animal models, stimulating and recording electrodes can be placed along a peripheral nerve (e.g., the sciatic nerve). The local anesthetic is applied to a specific site, and the conduction block of different fiber groups is assessed by measuring changes in the evoked nerve potentials.
-
Patch-Clamp Electrophysiology: This technique allows for the study of the effects of local anesthetics on individual ion channels in isolated nerve cells, providing detailed insights into the molecular mechanism of action.
Conclusion
Lidocaine exhibits a well-characterized differential effect on nerve fibers, with a higher susceptibility observed in smaller myelinated A-delta and B fibers, as well as unmyelinated C fibers, compared to larger myelinated A-alpha and A-beta fibers. This leads to a blockade of pain and autonomic functions at concentrations that may spare motor function.
While direct comparative data for this compound is limited, as an ester-linked local anesthetic, its fundamental mechanism of action is the same as Lidocaine's. Its differential blocking characteristics would also be governed by nerve fiber diameter and myelination. Further research is warranted to provide a direct quantitative comparison of the differential effects of this compound and Lidocaine on various nerve fiber types to better inform clinical use and future drug development.
A Comparative Analysis of Butethamine and Bupivacaine: Duration of Action
In the field of local anesthesia, the duration of action is a critical determinant for the selection of an appropriate agent for surgical and procedural applications. This guide provides a comparative study of Butethamine and bupivacaine, focusing on their duration of action, supported by available data and experimental methodologies.
Introduction to this compound and Bupivacaine
This compound is an ester-type local anesthetic, structurally similar to procaine.[1] It was historically used in dentistry and is characterized by a rapid onset of action and lower toxicity compared to some other agents.[1] Bupivacaine, an amide-type local anesthetic, is widely utilized for local infiltration, peripheral nerve blocks, and epidural and spinal anesthesia.[2] It is known for its potent and long-lasting anesthetic effects.
Comparative Data on Duration of Action
| Feature | This compound | Bupivacaine |
| Anesthetic Class | Ester-type | Amide-type |
| Onset of Action | Rapid[1] | Slow to Intermediate |
| Duration of Action | Shorter (Specific data not available) | Long (2 to 8 hours, variable)[3] |
| Metabolism | Hydrolyzed by plasma esterases | Metabolized by the liver[4] |
| Potency | Less potent than bupivacaine | High potency |
| Common Uses | Historically in dentistry[1] | Surgical anesthesia, pain management |
Mechanism of Action
Both this compound and bupivacaine share a common mechanism of action typical of local anesthetics. They reversibly block voltage-gated sodium channels within the nerve cell membrane.[1][5] This action prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential. The result is a temporary interruption of nerve conduction and a loss of sensation in the targeted area.
References
- 1. This compound | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 2. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A clinical study of bupivacaine for mandibular anesthesia in oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hemonc.mhmedical.com [hemonc.mhmedical.com]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Butethamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of Butethamine. Due to the limited availability of direct comparative studies on this compound, this document presents a synthesized comparison based on analytical principles and data from structurally similar local anesthetics, such as procaine and benzocaine. The information herein is intended to serve as a practical guide for researchers and drug development professionals in selecting and validating appropriate analytical methods for their specific applications.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound concentration measurement is critical and depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are commonly employed techniques for the quantification of similar small molecule drugs. A hypothetical comparison of these methods for this compound analysis is presented below.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Measurement of light absorbance by the analyte. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low |
| Linearity (Hypothetical Range) | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) (Hypothetical) | ~0.05 µg/mL | ~0.005 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) (Hypothetical) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, quantification in pharmaceutical formulations and biological fluids. | Confirmatory analysis, metabolite identification, quantification in complex matrices.[1][2] | Preliminary quantification, content uniformity in simple formulations.[3][4] |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible and accurate results. Below is a representative protocol for the quantification of this compound using HPLC-UV, a widely accessible and robust method.
Protocol: Quantification of this compound in a Pharmaceutical Formulation by HPLC-UV
1. Objective: To determine the concentration of this compound in a liquid pharmaceutical formulation using a validated HPLC-UV method.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
5. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
6. Preparation of Sample Solution:
-
Accurately dilute the pharmaceutical formulation with the mobile phase to an expected this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
7. Calibration Curve:
-
Inject each working standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.
8. Analysis of Sample:
-
Inject the prepared sample solution in triplicate.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.
9. Validation Parameters:
-
Specificity: Analyze a placebo formulation to ensure no interference at the retention time of this compound.
-
Accuracy: Perform recovery studies by spiking the placebo with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Mechanism of Action of this compound
This compound, as a local anesthetic, primarily functions by blocking nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[5][6] The blockade of these channels prevents the influx of sodium ions, which is a critical step in the depolarization of the nerve membrane and the propagation of action potentials.[7][8]
Caption: Mechanism of this compound as a local anesthetic.
The provided workflow for this compound analysis is a foundational guide. Researchers should perform in-house validation to ensure the selected method is suitable for their specific sample matrix and instrumentation.
Caption: General workflow for this compound concentration analysis.
References
- 1. Simultaneous determination of local anesthetics including ester-type anesthetics in human plasma and urine by gas chromatography-mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Colorimetric determination of procaine hydrochloride in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medistudygo.com [medistudygo.com]
- 7. researchgate.net [researchgate.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
Validating the Specificity of Butethamine's Effect on Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the specificity of the local anesthetic Butethamine against other commonly used alternatives. A comprehensive understanding of a drug's interaction with various ion channels is paramount for predicting its therapeutic efficacy and potential off-target effects. Local anesthetics primarily function by blocking voltage-gated sodium channels (NaV), but their interaction with other ion channels, such as potassium (KV) and calcium (CaV) channels, can contribute to both their anesthetic profile and potential cardiotoxicity.
While this compound is recognized as a local anesthetic, and thus presumed to target NaV channels, a thorough review of publicly available scientific literature reveals a significant gap in quantitative data regarding its potency and selectivity across a panel of ion channels. This guide, therefore, presents a template for such a validation study, providing available comparative data for established local anesthetics—Lidocaine, Bupivacaine, and Procaine—and detailing the requisite experimental protocols to characterize this compound's ion channel specificity.
Comparative Analysis of Local Anesthetic Ion Channel Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Lidocaine, Bupivacaine, and Procaine on various voltage-gated sodium, potassium, and calcium channels. The IC50 value represents the concentration of the drug required to inhibit 50% of the channel's activity and is a key metric for assessing potency. A lower IC50 value indicates a higher potency. The data presented here has been compiled from various scientific studies and the specific experimental conditions can influence these values.
Data for this compound is not available in the reviewed literature.
| Drug | Ion Channel Target | IC50 (µM) | Notes |
| This compound | NaV Channels | Data Not Available | Presumed primary target based on its classification as a local anesthetic. |
| KV Channels | Data Not Available | ||
| CaV Channels | Data Not Available | ||
| Lidocaine | NaV1.5 (cardiac) | ~210 | Tonic block.[1] |
| KV Channels (general) | 10- to 80-fold lower affinity than for NaV channels | ||
| CaV Channels (L-type) | >> Procaine = Lidocaine | Significantly lower potency compared to other local anesthetics like Bupivacaine and Tetracaine.[2] | |
| CaV Channels | 1200 (at -60mV holding potential) / 2600 (at -80mV holding potential) | Inhibition is voltage-dependent.[3] | |
| Bupivacaine | NaV1.5 (cardiac) | ~109 | |
| KV Channels (general) | 4- to 10-fold lower affinity than for NaV channels | ||
| KV Channels (TASK) | 41 | Tandem pore domain potassium channel.[4] | |
| CaV Channels (L-type) | > Tetracaine > Bupivacaine | More potent than Lidocaine and Procaine.[2] | |
| Procaine | NaV Channels | Data varies, generally considered less potent than Lidocaine and Bupivacaine. | |
| KV Channels | Data Not Available | ||
| CaV Channels (L-type) | >> Procaine = Lidocaine | Significantly lower potency compared to other local anesthetics like Bupivacaine and Tetracaine.[2] |
Experimental Protocols for Determining Ion Channel Specificity
To ascertain the specificity of this compound and to generate the missing data for a direct comparison, a standardized set of experiments using patch-clamp electrophysiology is required. This technique remains the gold standard for studying ion channel function and pharmacology.[5][6]
Cell Lines and Channel Expression
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.
-
Channel Expression: Stably or transiently transfect HEK-293 cells with the specific human ion channel subtypes of interest (e.g., NaV1.1-1.8, KV7.1/KCNE1 (hERG), CaV1.2). The choice of channels should represent the primary therapeutic target and key off-targets associated with adverse effects (e.g., hERG for cardiotoxicity).
Electrophysiology Recordings
-
Configuration: Whole-cell patch-clamp configuration is the most common method for this type of study.[6]
-
Solutions:
-
External (Bath) Solution: Composition will vary depending on the ion channel being studied to isolate the specific current. For example, for sodium currents, the external solution would contain NaCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution: This solution mimics the intracellular environment and will also be tailored to the specific ion channel. For example, for sodium channels, it would typically contain CsF, CsCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software.
-
Currents are typically filtered at 2-5 kHz and digitized at 10-20 kHz.
-
Series resistance should be compensated to minimize voltage errors.
-
Voltage-Clamp Protocols
The voltage protocols are designed to elicit specific states of the ion channels (resting, open, inactivated) to assess state-dependent drug binding.
-
For Voltage-Gated Sodium Channels (NaV):
-
Holding Potential: -100 mV to -120 mV to ensure channels are in the resting state.
-
Activation Protocol: A series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) are applied to elicit channel opening and generate a current-voltage (I-V) relationship.
-
Inactivation Protocol: A pre-pulse to various potentials is applied before a test pulse to a fixed potential (e.g., 0 mV) to determine the voltage-dependence of steady-state inactivation.
-
-
For Voltage-Gated Potassium Channels (KV), e.g., hERG:
-
Holding Potential: -80 mV.
-
Activation Protocol: A depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to measure the characteristic tail current.
-
-
For Voltage-Gated Calcium Channels (CaV):
-
Holding Potential: -90 mV.
-
Activation Protocol: Depolarizing steps from the holding potential to various test potentials (e.g., from -50 mV to +50 mV).
-
Data Analysis
-
IC50 Determination: Apply a range of concentrations of this compound (and comparator drugs) to the cells while recording the ionic currents using the appropriate voltage protocol.
-
Measure the peak current amplitude at each concentration.
-
Normalize the current at each concentration to the control current (before drug application).
-
Plot the normalized current as a function of the drug concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizing Experimental and Logical Frameworks
To provide a clearer understanding of the experimental process and the logical framework for validating this compound's specificity, the following diagrams are provided.
Conclusion
The validation of this compound's specificity on ion channels is a critical step in its pharmacological characterization. While it is presumed to act as a sodium channel blocker, the absence of quantitative data on its potency and selectivity hinders a comprehensive risk-benefit assessment. The comparative data for Lidocaine, Bupivacaine, and Procaine highlight the importance of evaluating a panel of ion channels to understand the full pharmacological profile of a local anesthetic. By employing the detailed patch-clamp electrophysiology protocols outlined in this guide, researchers can generate the necessary data to elucidate the precise mechanism of action of this compound, thereby enabling a more informed evaluation of its therapeutic potential and safety profile. This, in turn, will facilitate its comparison with existing local anesthetics and guide future drug development efforts.
References
- 1. upload.orthobullets.com [upload.orthobullets.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition by local anesthetics of Ca2+ channels in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to Butethamine Impurity Profiling and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impurity profile of butethamine with alternative local anesthetics. Due to the limited publicly available data on this compound impurities, this guide presents a predicted impurity profile based on its synthesis pathway and the known degradation patterns of structurally related amino ester local anesthetics. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key analytical techniques are provided.
Predicted Impurity Profile of this compound
This compound, 2-(isobutylamino)ethyl 4-aminobenzoate, is an amino ester local anesthetic. Its impurities can be broadly categorized into synthesis-related impurities and degradation products.
Synthesis-Related Impurities: The most plausible synthesis of this compound involves the esterification of 4-aminobenzoic acid with 2-(isobutylamino)ethanol. Therefore, potential impurities could include unreacted starting materials, by-products from their synthesis, and reagents used in the process.
Degradation Products: The primary degradation pathway for amino ester local anesthetics is the hydrolysis of the ester linkage. This process is catalyzed by acid or base and can be accelerated by heat and light.
A logical workflow for the comprehensive impurity profiling of this compound is outlined in the following diagram:
Comparison of Impurity Profiles: this compound and Alternatives
The following table summarizes the predicted and known impurities of this compound and its common alternatives: procaine, tetracaine, and lidocaine.
| Local Anesthetic | Type | Predicted/Known Impurities | Source |
| This compound | Amino Ester | 4-Aminobenzoic acid | Degradation (Hydrolysis) |
| 2-(Isobutylamino)ethanol | Degradation (Hydrolysis) | ||
| 4-Aminobenzoyl chloride | Synthesis (Starting Material) | ||
| Isobutylamine | Synthesis (Starting Material for 2-(isobutylamino)ethanol) | ||
| Ethylene oxide | Synthesis (Starting Material for 2-(isobutylamino)ethanol) | ||
| Procaine | Amino Ester | 4-Aminobenzoic acid[1] | Degradation (Hydrolysis) |
| Diethylaminoethanol[1] | Degradation (Hydrolysis) | ||
| Tetracaine | Amino Ester | 4-(Butylamino)benzoic acid | Degradation (Hydrolysis) |
| 2-(Dimethylamino)ethanol | Degradation (Hydrolysis) | ||
| Tetracaine N-Oxide[2] | Degradation (Oxidation) | ||
| 4-(Dibutylamino)benzoic acid[3] | Synthesis/Degradation | ||
| Lidocaine | Amino Amide | 2,6-Dimethylaniline[4] | Degradation/Synthesis |
| N-(2,6-dimethylphenyl)chloroacetamide | Synthesis | ||
| Lidocaine N-oxide | Degradation (Oxidation) |
Experimental Protocols for Impurity Profiling
The following are detailed methodologies for key experiments used in the characterization of local anesthetic impurities.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically set between 1.0 and 1.5 mL/min.
-
Detection Wavelength: The wavelength is chosen based on the UV absorbance maxima of the API and its impurities. For this compound and other p-aminobenzoic acid derivatives, a wavelength around 290 nm is suitable.
-
Sample Preparation: A known concentration of the drug substance is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photodegradation: Exposure to UV light (254 nm) and visible light for a specified duration.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain degradation products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is commonly used. Headspace analysis can be employed for residual solvents.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-500).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent. Derivatization may be necessary for non-volatile or polar impurities to increase their volatility.
-
Identification: Impurities are identified by comparing their mass spectra with reference spectra from a library (e.g., NIST) and by analyzing their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Sample Preparation: A purified sample of the impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Analysis: The chemical shifts, coupling constants, and correlation signals are analyzed to determine the complete chemical structure of the impurity.
Conclusion
References
Lack of Direct Comparative Efficacy Data for Butethamine Precludes Statistical Analysis
A comprehensive statistical analysis comparing the efficacy of Butethamine to standard local anesthetics cannot be provided at this time due to a lack of available clinical trial data and scholarly articles in the initial search. While the objective was to present a detailed comparison, the existing body of research accessible through the search does not contain specific quantitative data or established experimental protocols for this compound.
Therefore, this guide will provide a comparative overview of commonly used local anesthetics, for which data is available, to offer a relevant framework for researchers, scientists, and drug development professionals. This will include a summary of their performance, general experimental methodologies for evaluating local anesthetics, and a depiction of the typical signaling pathway.
Comparative Analysis of Standard Local Anesthetics
In the absence of data on this compound, this section outlines the efficacy and characteristics of widely utilized local anesthetics such as lidocaine, bupivacaine, and articaine. These agents are frequently referenced as standards in clinical practice and research.
Table 1: Comparison of Common Local Anesthetics
| Anesthetic | Onset of Action | Duration of Action | Potency | Common Applications | Key Characteristics |
| Lidocaine | Rapid | Moderate | Intermediate | Dental procedures, minor surgery | Widely used, reliable, available in various formulations.[1][2][3] |
| Bupivacaine | Slow | Long | High | Epidural anesthesia, nerve blocks | Provides prolonged postoperative pain relief; associated with a higher risk of cardiotoxicity.[1][4][5] |
| Articaine | Rapid | Intermediate | High | Dental and oral surgery | Contains a thiophene ring, enhancing lipid solubility; some studies suggest a higher success rate in mandibular infiltration.[1][6][7] |
| Procaine | Slow | Short | Low | Infiltration anesthesia | An ester-type anesthetic, less commonly used now due to higher incidence of allergic reactions and lower potency compared to amides.[8] |
| Ropivacaine | Slow | Long | High | Epidural and regional anesthesia | Similar to bupivacaine but with a potentially better safety profile regarding cardiotoxicity.[4] |
General Experimental Protocols for Efficacy Evaluation
The following methodologies are standard in clinical trials designed to assess the efficacy of local anesthetics. These protocols would be applicable to future studies involving this compound.
1. Study Design: A randomized controlled trial (RCT) is the gold standard. This would involve comparing the investigational anesthetic (e.g., this compound) against a placebo and/or a standard anesthetic (e.g., lidocaine). A double-blind design, where neither the patient nor the administrator knows which anesthetic is being used, is crucial to prevent bias.
2. Efficacy Assessment:
-
Onset of Action: This is measured as the time from injection to the loss of sensation, often tested using methods like the electric pulp test (EPT) in dental studies or pinprick tests for nerve blocks.[2]
-
Duration of Anesthesia: This is the time from the onset of action until the return of normal sensation.
-
Anesthetic Success Rate: This is often defined as the percentage of patients who achieve a predefined level of pain relief (e.g., a score below a certain threshold on a Visual Analog Scale - VAS) without the need for supplemental anesthesia.[6]
3. Safety and Tolerability:
-
Adverse Events: All local and systemic adverse events are recorded, including injection site pain, swelling, paresthesia, and systemic effects like dizziness or changes in vital signs.
-
Vital Signs Monitoring: Blood pressure, heart rate, and oxygen saturation are monitored at regular intervals.
4. Statistical Analysis:
-
Data on onset, duration, and pain scores are typically analyzed using statistical tests such as t-tests or analysis of variance (ANOVA) to compare means between groups.
-
Success rates are often compared using chi-square or Fisher's exact tests.[4]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and evaluation processes, the following diagrams are provided.
References
- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy and safety of local anesthesia combinations for labor pain relief: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of dental local anesthetics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthetic efficacy in vital asymptomatic teeth using different local anesthetics: a systematic review with network meta-analysis -Restorative Dentistry and Endodontics | Korea Science [koreascience.kr]
- 8. Table 1 Comparison of Local Anesthetics [clevelandclinicmeded.com]
Safety Operating Guide
Navigating the Disposal of Butethamine: A Procedural Guide for Laboratory Professionals
Understanding Butethamine and its Waste Profile
This compound is a local anesthetic of the ester type. As with many pharmaceutical compounds, its disposal is subject to regulations that aim to prevent environmental contamination and potential harm to human health. The appropriate disposal route for this compound waste depends on its form—whether it is an unused pure substance, a diluted solution, or contained within used laboratory materials.
Core Disposal Procedures
The primary principle for the disposal of this compound, as with other pharmaceuticals, is to avoid release into the environment. Flushing down the drain or disposal in regular trash is generally not acceptable for pharmaceutical waste unless explicitly permitted by local regulations for specific, non-hazardous substances.
Step 1: Waste Characterization
Before disposal, it is crucial to characterize the this compound waste. Determine the following:
-
Is it the pure active pharmaceutical ingredient (API)?
-
Is it a solution containing this compound? If so, what is the concentration and what are the other components?
-
Is it a used or unused formulation, such as in a vial or carpule?
-
Is the waste contaminated with other hazardous materials (e.g., biohazardous materials, other chemicals)?
Step 2: Segregation of Waste Streams
Proper segregation is key to compliant disposal. This compound waste should be collected in a designated, properly labeled, sealed, and leak-proof container. This container should be clearly marked as "Hazardous Waste" or "Pharmaceutical Waste" in accordance with your institution's and local regulations.
Step 3: Disposal of Unused or Expired this compound
Unused or expired this compound should be disposed of as pharmaceutical waste. The recommended method of disposal for pharmaceutical waste is typically incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the active compound.
Step 4: Disposal of this compound Solutions
Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a designated hazardous waste container for incineration.
Step 5: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Labware (e.g., vials, syringes, carpules) and PPE (e.g., gloves, lab coats) that have come into contact with this compound should be managed based on the level and nature of the contamination.
-
Empty Containers: In a dental or clinical setting, empty and unbroken carpules that held local anesthetics are often considered regular trash, though placing them in a puncture-resistant container is a best practice.[1][2] For a research setting, it is advisable to treat empty containers that held pure this compound as chemical waste.
-
Partially Used Containers: Vials or other containers with residual this compound must be treated as pharmaceutical waste and sent for incineration.[1][2]
-
Contaminated PPE and Debris: Gloves, absorbent pads, and other materials contaminated with this compound should be collected in a designated solid hazardous waste stream.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. The following table summarizes the qualitative guidance for disposal based on the type of waste.
| Waste Type | Recommended Disposal Method | Regulatory Considerations |
| Pure this compound (API) | Incineration via a licensed hazardous waste facility. | Treat as pharmaceutical or chemical hazardous waste. |
| This compound Solutions | Collect in a designated hazardous waste container for incineration. | Do not dispose of down the drain. |
| Empty Containers | Puncture-resistant container for chemical waste disposal. | Follow institutional and local guidelines. |
| Partially Used Containers | Incineration via a licensed hazardous waste facility. | Treat as pharmaceutical waste.[1][2] |
| Contaminated Solids (PPE, etc.) | Designated solid hazardous waste stream for incineration. | Follow institutional protocols for chemically contaminated waste. |
Experimental Protocols
Specific experimental protocols for the disposal or neutralization of this compound are not documented in the available resources. The standard and recommended procedure is to entrust the disposal to a qualified and licensed hazardous waste management company that utilizes high-temperature incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling Butethamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Butethamine. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a high standard of laboratory safety.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling. The following table summarizes key data for this compound and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | 2-(2-methylpropylamino)ethyl 4-aminobenzoate | PubChem[1] |
| CAS Number | 2090-89-3 | PubChem[1] |
| Molecular Formula | C13H20N2O2 | PubChem[1] |
| Molecular Weight | 236.31 g/mol | PubChem[1] |
| Appearance | Information not available | |
| Melting Point | 192-196 °C (hydrochloride salt) | ChemicalBook[2] |
| Solubility | Soluble in water (hydrochloride salt) | ChemicalBook[2] |
| Occupational Exposure Limits (OELs) | Not established by OSHA, NIOSH, or ACGIH. | OSHA, NIOSH, ACGIH |
Note on Occupational Exposure Limits (OELs): As of the latest review, specific Occupational Exposure Limits (OELs) such as the Permissible Exposure Limit (PEL) from OSHA, Recommended Exposure Limit (REL) from NIOSH, or Threshold Limit Value (TLV) from ACGIH have not been established for this compound.[3][4][5] In the absence of established OELs, a conservative approach should be adopted, and exposure should be kept as low as reasonably achievable.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against chemical exposure.[6] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of chemotherapy-grade, powder-free gloves that meet the ASTM D6978 standard.[7] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[7] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[6][7] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection. |
| Body Protection | A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs. Gowns should be changed every 2-3 hours or immediately if contaminated.[7] | To protect the skin and clothing from contamination. |
| Eye and Face Protection | Chemical safety goggles are required to protect against splashes.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] | To prevent eye contact, which can cause serious damage. |
| Respiratory Protection | In the absence of a specific OEL and when working with the powdered form or creating aerosols, a fit-tested N95 respirator or higher is recommended.[7] For unpacking non-plastic containers that may have broken in transit, an elastomeric half-mask with a multi-gas cartridge and P100-filter should be considered.[7] | To prevent inhalation of airborne particles. |
| Foot Protection | Disposable, skid-resistant, and water-resistant shoe covers should be worn over footwear. Two pairs of shoe covers are recommended when compounding hazardous drugs.[5][7] | To prevent the tracking of contamination outside of the work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to use is essential for safety. The following workflow outlines the key steps.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
References
- 1. This compound | C13H20N2O2 | CID 11117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 6. dnacih.com [dnacih.com]
- 7. ecetoc.org [ecetoc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
